Leminoprazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
177541-00-3 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
InChI Key |
PSIREIZGKQBEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
Lansoprazole's Mechanism of Action on Gastric H+/K+-ATPase: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the mechanism by which lansoprazole, a proton pump inhibitor (PPI), inactivates the gastric H+/K+-ATPase. Lansoprazole functions as a prodrug that, following systemic absorption, selectively accumulates in the acidic secretory canaliculi of gastric parietal cells. Within this low-pH environment, it undergoes a rapid, acid-catalyzed conversion into a reactive tetracyclic sulfenamide. This activated species then forms a stable, irreversible disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase, primarily Cys321 and Cys813. This covalent modification locks the enzyme in an inactive conformation, thereby inhibiting the final step of gastric acid secretion. This guide details the molecular interactions, quantitative pharmacology, and relevant experimental protocols for studying this mechanism.
The Molecular Target: Gastric H+/K+-ATPase
The gastric hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) is the primary enzyme responsible for gastric acid secretion.[1] Located on the secretory surfaces of gastric parietal cells, this P-type ATPase mediates the final step in the acid secretion pathway by catalyzing the electroneutral exchange of cytoplasmic hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺), powered by the hydrolysis of ATP.[2][3] This process generates the million-fold proton gradient observed between the cytoplasm and the gastric lumen.[4] The enzyme is a heterodimer composed of a catalytic α-subunit and a glycosylated β-subunit, which is crucial for proper enzyme maturation and membrane targeting.[3] Due to its central role, the H+/K+-ATPase is a key target for therapeutic intervention in acid-related gastrointestinal disorders.[5][6]
Pharmacokinetics and Prodrug Bioactivation
Lansoprazole is administered as an inactive prodrug, a substituted benzimidazole that is a weak base.[2][7] This chemical property is fundamental to its mechanism of action.
-
Systemic Absorption and Distribution: After oral administration in a delayed-release formulation to protect it from premature activation by stomach acid, lansoprazole is absorbed in the small intestine.[7][8] It is highly protein-bound (approximately 97%) in the plasma and is extensively metabolized by hepatic cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4).[6]
-
Selective Accumulation (Ion Trapping): As a weak base, lansoprazole freely crosses cell membranes and accumulates in acidic compartments. The secretory canaliculi of stimulated parietal cells, with a pH < 2, provide the ideal environment for this "ion trapping." Here, the pyridine moiety of lansoprazole becomes protonated, rendering the molecule charged and unable to diffuse back across the membrane, leading to a concentration over 1000-fold higher than in the blood.[9]
-
Acid-Catalyzed Conversion: In the highly acidic milieu of the canaliculi, lansoprazole undergoes a two-step acid-catalyzed molecular rearrangement.[10] A second protonation, this time on the benzimidazole ring, initiates a chemical transformation that converts the prodrug into its active form: a highly reactive tetracyclic sulfenamide.[10][11] This activated species is the thiophilic agent that directly interacts with the proton pump.
Mechanism of Irreversible Inhibition
The inhibition of the H+/K+-ATPase by lansoprazole is a specific and irreversible process involving covalent bond formation.
-
Covalent Disulfide Bonding: The activated sulfenamide is a planar molecule that readily reacts with sulfhydryl (-SH) groups.[12] It forms a stable disulfide bond (-S-S-) with one or more luminally accessible cysteine residues on the α-subunit of the H+/K+-ATPase.[2][12]
-
Specific Binding Sites: For lansoprazole, the primary sites of covalent attachment have been identified as Cysteine 321 and Cysteine 813 .[6] Cys813 is located in the loop between transmembrane segments 5 and 6.[12]
-
Irreversible Inactivation: This covalent modification locks the enzyme in an inactive E2-P-like conformation, preventing the conformational changes necessary for ion transport and effectively halting proton pumping.[3] Because the bond is covalent, the inhibition is irreversible.[2] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzyme units, a process with a half-life of approximately 54 hours in rats.[11] This explains why the pharmacological effect of lansoprazole (up to 24 hours or more) is significantly longer than its plasma half-life (1-2 hours).[6][13]
Quantitative Pharmacological Data
The efficacy and behavior of lansoprazole are defined by several key quantitative parameters.
Table 1: Pharmacokinetic Properties of Lansoprazole
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | ≥ 80% | [7] |
| Plasma Protein Binding | 97% | [6] |
| Plasma Elimination Half-Life | 1.0 - 2.1 hours | [2][6][7] |
| Time to Peak Plasma Conc. | ~1.7 hours | [6] |
| Metabolism | Hepatic (CYP2C19, CYP3A4) |[6] |
Table 2: Acido-Basic Properties (pKa) of Lansoprazole The rate of activation is dependent on the pKa values of the pyridine and benzimidazole rings. The first protonation on the pyridine (pKa2) facilitates accumulation, while the second protonation on the benzimidazole (pKa3) drives the conversion to the active sulfenamide.[10][11]
| pKa Value | Description | Reported Value | Reference(s) |
| pKa1 | Acidic (Benzimidazole N-H) | 8.84 | [8][11] |
| pKa2 | Basic (Pyridine N) | 4.15 | [8][11] |
| pKa3 | Basic (Benzimidazole N-3) | 1.33 | [8][11] |
Table 3: Comparative Data of Proton Pump Inhibitors The rate of acid-catalyzed activation varies among PPIs and is related to their chemical stability in acidic conditions and their respective pKa values.[9]
| Parameter | Comparative Ranking | Reference(s) |
| Rate of Activation | Rabeprazole > Omeprazole = Lansoprazole > Pantoprazole | [9] |
| Acid Stability | Pantoprazole > Omeprazole > Lansoprazole > Rabeprazole | [11] |
| H+/K+-ATPase IC50 | Pantoprazole: 6.8 µM; Ilaprazole: 6.0 µM | [14] |
Note: Specific IC50 values for lansoprazole on purified H+/K+-ATPase are variable in the literature depending on assay conditions but are in the low micromolar range, comparable to other PPIs.
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This section outlines a typical methodology for determining the inhibitory activity of lansoprazole on H+/K+-ATPase in vitro.
5.1 Principle The assay quantifies H+/K+-ATPase activity by measuring the rate of inorganic phosphate (Pi) released from the hydrolysis of ATP.[15][16][17] The amount of Pi is determined colorimetrically, commonly via the formation of a molybdenum blue complex, which has a strong absorbance at ~660 nm.[16][17] A decrease in the amount of Pi generated in the presence of the inhibitor compared to a control indicates enzyme inhibition.
5.2 Preparation of H+/K+-ATPase Enriched Vesicles
-
Source: Freshly obtained hog or rabbit stomachs are used as a rich source of gastric parietal cells.[1][18][19]
-
Homogenization: The gastric mucosa is scraped and homogenized in a buffered solution (e.g., Tris-HCl) to lyse the cells.[4]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to remove cellular debris and mitochondria.[19]
-
Density Gradient Centrifugation: The resulting microsomal fraction is layered onto a Ficoll/sucrose density gradient and ultracentrifuged. The H+/K+-ATPase-enriched vesicles are collected from the interface.[18]
-
Quantification: The protein concentration of the vesicle preparation is determined using a standard method (e.g., BCA or Bradford assay). The specific activity is confirmed to be high (e.g., >400 µmol Pi/mg/h).[4]
5.3 Assay Procedure
-
Pre-incubation: In a microplate well, add the H+/K+-ATPase vesicle preparation to an assay buffer (e.g., Tris-HCl, pH 7.4). Add varying concentrations of lansoprazole (or vehicle control). Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for inhibitor binding. Note: For PPIs, this step may require acidic pre-activation of the compound before addition to the neutral pH assay buffer.
-
Reaction Initiation: To start the enzymatic reaction, add a solution containing MgCl₂, KCl, and ATP to each well.[20] The presence of K+ is essential for enzyme turnover.
-
Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 20-30 minutes).[20]
-
Reaction Termination: Stop the reaction by adding an ice-cold acidic solution, such as trichloroacetic acid (TCA).[20]
-
Phosphate Detection:
-
Measurement: Read the absorbance of each well at 660 nm using a spectrophotometer.
-
Calculation: Calculate the concentration of Pi released using a standard curve prepared with known phosphate concentrations. Determine the percent inhibition for each lansoprazole concentration relative to the vehicle control and calculate the IC50 value.
Physiological Context and Signaling
The activity of the H+/K+-ATPase is tightly regulated by physiological stimuli that converge on the parietal cell. The translocation of the proton pump from cytoplasmic tubulovesicles to the secretory canalicular membrane is triggered by secretagogues such as histamine, acetylcholine, and gastrin.[3]
-
Histamine: Binds to H2 receptors, activating adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), and activating Protein Kinase A (PKA).
-
Acetylcholine & Gastrin: Bind to M3 and CCK2 receptors, respectively, leading to an increase in intracellular calcium (Ca²⁺) concentrations.
These signaling pathways stimulate the fusion of pump-containing vesicles with the apical membrane, thereby activating acid secretion.[3] Lansoprazole does not block these signaling events but acts downstream, directly and irreversibly inhibiting the final effector protein—the H+/K+-ATPase—regardless of the stimulus.[2][8]
Conclusion
The mechanism of action of lansoprazole on the gastric H+/K+-ATPase is a sophisticated example of targeted drug delivery and mechanism-based inactivation. Its efficacy relies on its chemical properties as a weak base, allowing for selective concentration at the site of action, and its nature as a prodrug that requires acid-catalyzed activation. The subsequent formation of an irreversible covalent bond with specific cysteine residues of the proton pump ensures potent and long-lasting inhibition of gastric acid secretion. This multi-step mechanism provides a robust foundation for its therapeutic utility in managing acid-related disorders.
References
- 1. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lansoprazole - Wikipedia [en.wikipedia.org]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. mybiosource.com [mybiosource.com]
- 16. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 17. abbexa.com [abbexa.com]
- 18. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating Preclinical Development: An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of lansoprazole, a proton pump inhibitor (PPI), in various preclinical models. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies for novel gastric acid suppressants. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes.
Pharmacodynamics of Lansoprazole
Lansoprazole exerts its pharmacological effect by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump), the final step in the pathway of gastric acid secretion.[1] This covalent binding to the proton pump ensures a prolonged duration of action that outlasts the drug's plasma half-life.[2]
Mechanism of Action: Proton Pump Inhibition
Lansoprazole is a prodrug that, in the acidic environment of the parietal cell secretory canaliculi, is converted to its active form, a sulfenamide derivative.[3] This active metabolite then forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase.[2][4] Specifically, lansoprazole has been shown to react with cysteine 813 and cysteine 321 on the proton pump.[2][4] This irreversible inhibition effectively blocks the exchange of H+ and K+ ions across the parietal cell membrane, thereby reducing the secretion of gastric acid.[1]
In Vitro H+/K+-ATPase Inhibition
The inhibitory activity of lansoprazole on the H+/K+-ATPase can be quantified using in vitro assays with isolated gastric vesicles.
Table 1: In Vitro H+/K+-ATPase Inhibition
| Preparation | Lansoprazole Concentration | % Inhibition | Reference |
| Hog Gastric Tubulovesicles | Not specified | Consistent with original brand-name tablets | [5] |
In Vivo Antisecretory Activity
Preclinical studies in various animal models have demonstrated the potent antisecretory effects of lansoprazole.
Table 2: In Vivo Antisecretory Activity of Lansoprazole
| Species | Model | Dose | Route | Effect | Reference |
| Cat | Conscious with gastric fistula | 0.25-2 µmol/kg | i.v. | Dose-dependent reduction of acid secretion | [6] |
| Rat | Anesthetized with lumen perfused stomach | 0.03-1 µmol/kg | i.v. | Inhibition of acid secretion | [6] |
| Cat | Healthy | 1 mg/kg every 12h | p.o. | Lower mean percentage time of intragastric pH ≥3 compared to esomeprazole and dexlansoprazole | [7] |
Pharmacokinetics of Lansoprazole
The pharmacokinetic profile of lansoprazole has been characterized in several preclinical species, providing essential data for dose selection and extrapolation to human studies.
Pharmacokinetic Parameters in Preclinical Models
The following tables summarize the key pharmacokinetic parameters of lansoprazole in rats and dogs.
Table 3: Pharmacokinetic Parameters of Lansoprazole in Rats
| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 50 mg/kg (racemate) | p.o. | (+)-enantiomer: 5-6 times higher than (-)-enantiomer | - | (+)-enantiomer: 5-6 times higher than (-)-enantiomer | [8] |
| 5, 15, 50, 150 mg/kg/day | p.o. | - | - | AUC values in 60-day-old rats were less than in 21-day-old rats |
Table 4: Pharmacokinetic Parameters of Lansoprazole in Beagle Dogs
| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 0.5 mg/kg | p.o. | 710.6 | 0.67 | - | [9] |
| 1.0 mg/kg | p.o. | 1390.7 | 0.81 | - | [9] |
| 2.0 mg/kg | p.o. | 2067.2 | 0.56 | - | [9] |
| 30 mg (racemate) | p.o. | (+)-enantiomer: 4-5 times higher than (-)-enantiomer | - | (+)-enantiomer: 4-5 times higher than (-)-enantiomer |
Metabolism
Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are hydroxylation and sulfoxidation.[10] In humans, CYP2C19 is the principal enzyme responsible for the formation of 5-hydroxylansoprazole, while CYP3A4 is mainly involved in the formation of lansoprazole sulfone.[11][12] Preclinical studies in dog liver microsomes have also implicated CYP3A in the enantioselective metabolism of lansoprazole.
References
- 1. droracle.ai [droracle.ai]
- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparative analysis of the effect of PO administered acid suppressants on gastric pH in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric antisecretory activity of lansoprazole in different experimental models: comparison with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of the effect of PO administered acid suppressants on gastric pH in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers of Lansoprazole: Dexlansoprazole and Levolansoprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distinct properties of the enantiomers of lansoprazole: dexlansoprazole (R-lansoprazole) and levolansoprazole (S-lansoprazole). The document details their chemical characteristics, stereoselective pharmacokinetics and pharmacodynamics, and the clinical implications of these differences. Methodologies for key experiments are provided, along with visual representations of relevant biological pathways and experimental workflows.
Introduction to Lansoprazole and Chirality
Lansoprazole is a proton pump inhibitor (PPI) widely used for the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It is a chiral molecule, existing as a racemic mixture of two non-superimposable mirror-image isomers, or enantiomers: dexlansoprazole ((R)-(+)-lansoprazole) and levolansoprazole ((S)-(-)-lansoprazole).[3] While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement leads to significant differences in their interaction with chiral biological systems, particularly metabolic enzymes.[4] This has led to the development of dexlansoprazole as a single-enantiomer product with a distinct clinical profile.[3]
Physicochemical and Stereoisomeric Properties
Dexlansoprazole and levolansoprazole possess identical physicochemical properties such as molecular weight, pKa, and solubility in achiral environments. Their distinction lies in their optical rotation and, more importantly, their differential interaction with chiral entities like enzymes and proteins.
Pharmacodynamics: Mechanism of Action
Both dexlansoprazole and levolansoprazole are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to their active form, a sulfenamide derivative.[5] This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump), leading to its irreversible inhibition and a reduction in gastric acid secretion.[6][7] The primary signaling pathways that regulate the activity of the proton pump involve histamine, gastrin, and acetylcholine, which ultimately lead to the translocation and activation of H+/K+-ATPase at the secretory membrane of the parietal cell.[5][8][9]
Signaling Pathway of Proton Pump Activation and Inhibition
Caption: Proton pump activation and inhibition pathway.
Pharmacokinetics: A Tale of Two Enantiomers
The pharmacokinetic profiles of dexlansoprazole and levolansoprazole differ significantly due to stereoselective metabolism in the liver.
Absorption
Both enantiomers are absorbed in the small intestine. Dexlansoprazole is available in a dual delayed-release (DDR) formulation, which contains two types of enteric-coated granules that release the drug at different pH levels in the duodenum and more distally in the small intestine.[3] This results in a plasma concentration-time profile with two distinct peaks, prolonging the duration of drug exposure.[4]
Metabolism
Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) isoenzymes CYP2C19 and CYP3A4.[8] This metabolism is stereoselective:
-
Levolansoprazole (S-lansoprazole) is preferentially metabolized by both CYP2C19 (hydroxylation) and CYP3A4 (sulfoxidation) at a faster rate than dexlansoprazole.
-
Dexlansoprazole (R-lansoprazole) is a poorer substrate for these enzymes, leading to slower metabolism and consequently higher plasma concentrations and a larger area under the curve (AUC) compared to levolansoprazole when administered as part of the racemate.[4]
The genetic polymorphism of CYP2C19 further influences the metabolism of lansoprazole enantiomers. Individuals who are poor metabolizers (PMs) of CYP2C19 show a more pronounced increase in the plasma levels of both enantiomers, but the effect is more significant for levolansoprazole.
Elimination
The metabolites of both enantiomers are primarily excreted in the urine and feces. Due to its faster metabolism, levolansoprazole has a shorter elimination half-life compared to dexlansoprazole.
Comparative Pharmacokinetic Parameters
| Parameter | Dexlansoprazole (R-lansoprazole) | Levolansoprazole (S-lansoprazole) | Reference |
| Metabolism | Slower, primarily by CYP3A4 | Faster, by CYP2C19 and CYP3A4 | [4] |
| AUC | Higher | Lower | [4] |
| Cmax | Higher | Lower | [4] |
| Elimination Half-life | Longer | Shorter | [8] |
Clinical Efficacy and Safety
The distinct pharmacokinetic profiles of dexlansoprazole and levolansoprazole have implications for their clinical use.
Dexlansoprazole
The dual delayed-release formulation of dexlansoprazole provides a prolonged duration of acid suppression.[3] Clinical trials have demonstrated its efficacy in the healing of erosive esophagitis and the treatment of heartburn associated with GERD.[1][10] The prolonged plasma concentration of dexlansoprazole may offer advantages in controlling nocturnal acid breakthrough.[3] The safety profile of dexlansoprazole is comparable to that of racemic lansoprazole and other PPIs.[11]
Levolansoprazole
As of late 2025, there is a scarcity of published clinical trial data for levolansoprazole as a standalone therapeutic agent in major markets. Most of the available information is derived from studies on racemic lansoprazole, where it is the more rapidly metabolized enantiomer. While theoretically, its distinct metabolic profile could be leveraged, its clinical development as a single-enantiomer product has not been as prominent as that of dexlansoprazole.
Experimental Protocols
Chiral Separation of Lansoprazole Enantiomers by HPLC
This method allows for the quantification of dexlansoprazole and levolansoprazole in biological matrices.
Objective: To separate and quantify the R-(+) and S-(-) enantiomers of lansoprazole.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H)
-
Mobile phase: n-Hexane, ethanol, and methanol in a specified ratio (e.g., 70:20:10 v/v/v)
-
Lansoprazole enantiomer standards
-
Sample preparation reagents (e.g., solid-phase extraction cartridges)
Procedure:
-
Sample Preparation: Extract lansoprazole and its enantiomers from the biological matrix (e.g., plasma) using a suitable solid-phase extraction protocol.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength to an appropriate value for lansoprazole (e.g., 285 nm).
-
-
Injection and Analysis:
-
Inject a known volume of the prepared sample onto the column.
-
Record the chromatogram. The two enantiomers will elute at different retention times.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the individual enantiomers.
-
Calculate the concentration of each enantiomer in the sample by comparing their peak areas to the standard curve.
-
Experimental Workflow for Chiral HPLC Separation
References
- 1. Efficacy and safety of lansoprazole in the treatment of erosive reflux esophagitis. The Lansoprazole Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of lansoprazole in adolescents with symptomatic erosive and non-erosive gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PathBank [pathbank.org]
- 9. youtube.com [youtube.com]
- 10. Comparison of the efficiency of two different proton pump inhibitor formula in treatment of patients with atypical gastroesophageal reflux disease: a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexlansoprazole vs Lansoprazole Comparison - Drugs.com [drugs.com]
In Vitro Binding Affinity of Lansoprazole to H+/K+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of lansoprazole to the H+/K+-ATPase, the primary target for proton pump inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Quantitative Binding Affinity Data
Lansoprazole is a potent inhibitor of the gastric H+/K+-ATPase. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The binding is covalent and irreversible, leading to sustained inhibition of acid secretion.[1][2]
The following table summarizes the reported in vitro IC50 values for lansoprazole and its enantiomers against H+/K+-ATPase.
| Compound | IC50 (µM) | Enzyme Source | Notes | Reference |
| Lansoprazole | 2.1 | Canine Gastric Microsomes | Racemic mixture | [3] |
| (+)-Lansoprazole | 4.2 | Canine Gastric Microsomes | Enantiomer | [3] |
| (-)-Lansoprazole | 5.2 | Canine Gastric Microsomes | Enantiomer | [3] |
Experimental Protocols
The determination of the in vitro binding affinity of lansoprazole to H+/K+-ATPase involves the isolation of the enzyme, activation of the prodrug lansoprazole, and measurement of enzyme activity.
Preparation of H+/K+-ATPase Enriched Microsomes
Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of various animal models, such as hogs, rabbits, dogs, or sheep.[4][5][6][7] The general procedure involves the following steps:
-
Tissue Homogenization: Gastric mucosal scrapings are homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4) to disrupt the cells.[5]
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate cellular debris and enrich for microsomal vesicles containing the H+/K+-ATPase.[5] A low-speed centrifugation (e.g., 5000 x g for 10-20 minutes) is performed to pellet larger cellular components, and the resulting supernatant is then subjected to a high-speed centrifugation to pellet the microsomes.[5]
-
Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Lowry assay or Bradford assay, with bovine serum albumin as a standard.[5]
In Vitro H+/K+-ATPase Inhibition Assay
The inhibitory activity of lansoprazole is assessed by measuring the activity of the H+/K+-ATPase in the presence of varying concentrations of the inhibitor.
-
Lansoprazole Activation: Lansoprazole is a prodrug that requires an acidic environment to be converted to its active form, a sulfenamide derivative.[1][8] This is typically achieved by pre-incubating lansoprazole in an acidic solution before adding it to the enzyme assay.
-
Assay Reaction: The assay is typically conducted in a reaction mixture containing:
-
Tris-HCl buffer (e.g., 40 mM, pH 7.4)[9]
-
Magnesium chloride (MgCl2, e.g., 2 mM) as a cofactor[9]
-
Potassium chloride (KCl) to stimulate the K+-dependent ATPase activity
-
The prepared H+/K+-ATPase enriched microsomes (e.g., 10 µg of membrane protein)[9]
-
Varying concentrations of activated lansoprazole.
-
-
Initiation and Incubation: The reaction is initiated by the addition of adenosine triphosphate (ATP) (e.g., 2 mM).[9] The mixture is then incubated at 37°C for a defined period (e.g., 20 minutes).[9]
-
Termination: The reaction is stopped by the addition of an ice-cold solution, such as 10% trichloroacetic acid.[9]
Measurement of ATPase Activity
The activity of the H+/K+-ATPase is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Principle: The amount of Pi released is directly proportional to the enzyme's activity.
-
Detection Methods:
-
Colorimetric Assays: A common method involves the formation of a colored complex between the inorganic phosphate and a reagent like malachite green or ammonium molybdate.[9][10] The absorbance of this complex is then measured spectrophotometrically at a specific wavelength (e.g., 400 nm or 650 nm).[9][10]
-
Fluorimetric Assays: These assays utilize a phosphate sensor that shows an increase in fluorescence upon binding to inorganic phosphate.[11][12]
-
Radiometric Assays: These highly sensitive assays use radiolabeled [γ-32P]-ATP and measure the amount of radioactive phosphate released.
-
-
Data Analysis: The percentage of inhibition is calculated for each lansoprazole concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Lansoprazole's Mechanism of Action
References
- 1. droracle.ai [droracle.ai]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpp.in [ajpp.in]
- 5. Inhibition of Gastric H+,K+-ATPase Activity in Vitro by Dissolution Media of Original Brand-Name and Generic Tablets of Lansoprazole, a Proton Pump Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The H+/ATP stoichiometry of the (H+ +K+)-ATPase of dog gastric microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorimetric Detection of ATPase and Protein Phosphatase Activities by Monitoring Formation of Inorganic Phosphate | AAT Bioquest [aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Structural Dance of Acidity Control: An In-depth Guide to the Structure-Activity Relationship of Lansoprazole and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of lansoprazole, a prominent proton pump inhibitor (PPI), and its analogues. By delving into the intricate connections between molecular structure and biological function, this document aims to equip researchers and drug development professionals with a foundational understanding for the rational design of novel anti-secretory agents.
Introduction: The Proton Pump Inhibitor Landscape
Gastric acid-related disorders are a significant global health concern. Proton pump inhibitors (PPIs) have revolutionized the management of these conditions by effectively suppressing gastric acid secretion. Lansoprazole, a substituted benzimidazole, is a key member of this class, functioning as an irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid production. The therapeutic efficacy of lansoprazole and its analogues is intrinsically linked to their chemical structures, which govern their activation, target binding, and pharmacokinetic properties. Understanding the SAR of this class of compounds is therefore paramount for the development of next-generation PPIs with improved efficacy, selectivity, and safety profiles.
The core pharmacophore of lansoprazole and its analogues is the 2-(pyridin-2-ylmethylsulfinyl)-1H-benzo[d]imidazole scaffold. Modifications to both the pyridine and benzimidazole ring systems have been extensively explored to modulate the physicochemical and pharmacological properties of these molecules.
Mechanism of Action and Activation Pathway
Lansoprazole is a prodrug that requires activation in the acidic environment of the parietal cell canaliculi. The low pH triggers a series of intramolecular rearrangements, converting the inactive benzimidazole into a reactive tetracyclic sulfenamide. This activated species then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.
The activation pathway is a critical determinant of the drug's efficacy and is heavily influenced by the electronic properties of the substituents on the pyridine and benzimidazole rings. The basicity of the pyridine nitrogen (pKa1) is crucial for the accumulation of the drug in the acidic parietal cell canaliculus, while the protonation of the benzimidazole nitrogen (pKa2) facilitates the subsequent rearrangement to the active sulfenamide.[1]
Figure 1: Activation pathway of lansoprazole in the acidic environment of the parietal cell.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of lansoprazole and its analogues against the H+/K+-ATPase is a key determinant of their antisecretory activity. The following tables summarize the in vitro inhibitory activities (IC50 values) of lansoprazole and a selection of its analogues, highlighting the impact of structural modifications on potency.
| Compound | Structure | H+/K+-ATPase Inhibition IC50 (µM) | Reference |
| Lansoprazole | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | 6.3 | R&D Systems |
| Omeprazole | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 2.4 (in acidified vesicles) | PubMed |
| Pantoprazole | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 6.8 (in acidified vesicles) | PubMed |
| AG2000 (Lansoprazole Sulfenamide) | Activated form of Lansoprazole | 22 (for IClswell inhibition) | PMC |
Key SAR Observations:
-
Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring significantly influence the pKa of the pyridine nitrogen and, consequently, the rate of activation and potency. Electron-donating groups generally increase the basicity of the pyridine ring, which can enhance accumulation in the acidic canaliculi.
-
Benzimidazole Ring Substituents: Modifications on the benzimidazole ring can affect the electronic properties of the core structure and influence the stability and reactivity of the molecule.
-
Chirality: Lansoprazole is a racemic mixture. The individual enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
The evaluation of the antisecretory activity of lansoprazole and its analogues involves both in vitro and in vivo experimental models.
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the proton pump.
Methodology:
-
Preparation of H+/K+-ATPase-rich vesicles: Gastric mucosal tissue from a suitable animal model (e.g., hog or rabbit) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
-
Assay Reaction: The vesicles are incubated with the test compound at various concentrations in a buffer containing ATP and potassium ions.
-
Measurement of ATPase activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro H+/K+-ATPase inhibition assay.
In Vivo Measurement of Gastric Acid Secretion in Rats
This model assesses the antisecretory effect of a compound in a living organism.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a surgical procedure is performed to cannulate the stomach for perfusion and collection of gastric secretions.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated using secretagogues such as histamine, pentagastrin, or carbachol.
-
Drug Administration: The test compound is administered intravenously or intraduodenally.
-
Collection of Gastric Perfusate: The gastric lumen is continuously perfused with saline, and the perfusate is collected at regular intervals.
-
Measurement of Acid Output: The acidity of the collected perfusate is determined by titration with a standard base (e.g., NaOH) to a neutral pH.
-
Data Analysis: The inhibition of acid secretion is calculated by comparing the acid output before and after drug administration.
Figure 3: Workflow for the in vivo measurement of gastric acid secretion in rats.
Logical Relationships in SAR
The SAR of lansoprazole and its analogues can be summarized by a set of logical relationships that guide the design of new compounds.
Figure 4: Logical relationships in the SAR of lansoprazole analogues.
Conclusion
The structural framework of lansoprazole offers a versatile platform for the development of potent proton pump inhibitors. The intricate interplay between the substituents on the benzimidazole and pyridine rings, the resulting physicochemical properties, and the ultimate biological activity provides a clear roadmap for medicinal chemists. By leveraging the SAR principles outlined in this guide, researchers can rationally design novel analogues with optimized potency, selectivity, and pharmacokinetic profiles, paving the way for the next generation of therapies for acid-related disorders. Future research may focus on developing compounds with alternative activation mechanisms or improved tissue selectivity to minimize off-target effects.
References
A Technical Guide to the Anti-inflammatory and Antioxidant Properties of Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lansoprazole is a well-established proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells[1]. It is widely prescribed for the treatment of acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease (GERD)[1]. Beyond its potent anti-secretory effects, a growing body of evidence reveals that lansoprazole possesses distinct anti-inflammatory and antioxidant properties that are independent of its acid-suppressing mechanism[2][3][4]. These pleiotropic effects suggest a broader therapeutic potential for lansoprazole in managing conditions where inflammation and oxidative stress are key pathological contributors. This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
I. Anti-inflammatory Properties of Lansoprazole
Lansoprazole exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory cytokines and interfering with the activation and infiltration of inflammatory cells[2][5]. These actions are mediated by the modulation of key intracellular signaling pathways.
A. Mechanisms of Anti-inflammatory Action
1. Inhibition of Pro-inflammatory Cytokine Production: Lansoprazole has been shown to significantly suppress the expression and production of key pro-inflammatory cytokines. In human monocytic cell lines (THP-1), lansoprazole at a concentration of 100 µM markedly reduces the mRNA expression and protein production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) stimulated by bacterial components like lipopolysaccharide (LPS) and Helicobacter pylori water-soluble extract (HpWE)[5][6]. Similar inhibitory effects have been observed on Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in cultured human tracheal epithelial cells and on cytokine-induced neutrophil chemoattractant-1 (CINC-1, a rat homolog of IL-8) in the small intestine of rats[2]. This broad suppression of inflammatory mediators underscores its potential to control inflammatory processes in the gastrointestinal tract and beyond[5].
2. Modulation of Intracellular Signaling Pathways: The suppression of cytokine production by lansoprazole is directly linked to its ability to inhibit critical inflammatory signaling cascades.
-
Nuclear Factor-kappaB (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation. Lansoprazole has been demonstrated to inhibit the activation of NF-κB[5][6]. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory factor κB-α (IκB-α). This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like TNF-α and IL-1β[5][6].
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Lansoprazole also targets the MAPK pathway. Specifically, it inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) in monocytic cells stimulated by LPS and HpWE[5][6]. The ERK pathway is another crucial cascade that leads to the expression of inflammatory cytokines, and its inhibition by lansoprazole contributes significantly to the overall anti-inflammatory effect[5]. Interestingly, one study using 293hTLR4/MD2-CD14 cells found that lansoprazole did not suppress LPS-stimulated MAPK phosphorylation but did increase the expression of SOCS1, a negative feedback regulator, suggesting context-dependent mechanisms[7].
3. Effects on Inflammatory Cells: Lansoprazole directly impacts the function of key inflammatory cells, particularly neutrophils.
-
Inhibition of Neutrophil Infiltration and Adhesion: Lansoprazole reduces the infiltration of neutrophils into inflamed tissues, an effect measured by a decrease in tissue myeloperoxidase (MPO) content in gastric mucosal biopsies of patients with H. pylori-positive gastritis after treatment[8]. It also inhibits the expression of adhesion molecules, such as CD11b and CD18, on human neutrophils and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby reducing neutrophil-endothelial adhesion[2].
-
Inhibition of Neutrophil Oxidative Burst: Lansoprazole directly binds to neutrophils and inhibits the production of oxygen-derived free radicals (oxidative burst) elicited by stimuli like H. pylori extract[8]. This was demonstrated by a significant inhibition of luminol-dependent chemiluminescence, a measure of reactive oxygen species (ROS) production[8].
B. Quantitative Data: Anti-inflammatory Effects
| Parameter Measured | Model System | Stimulant | Lansoprazole Concentration | Observed Effect | Reference |
| TNF-α & IL-1β Production | Human Monocytic Cells (THP-1) | LPS & HpWE | 100 µM | Significant reduction in mRNA and protein levels | [5][6] |
| Neutrophil Infiltration (MPO) | Gastric Mucosa (Human) | H. pylori infection | N/A (Post-treatment) | Significant decrease in tissue MPO content | [8] |
| Neutrophil Oxidative Burst | Purified Human Neutrophils | H. pylori extract | 100 µM (10⁻⁴ M) | Significant inhibition of chemiluminescence | [8] |
| Pro-inflammatory Cytokines | Mouse Peritoneal Macrophages | N/A (Cultured) | N/A | Significant decrease in mRNA and protein expression | [9][10] |
| Mucosal Damage (MPO, MDA) | Rat Gastric Mucosa | Indomethacin, Piroxicam | 90 µmol/kg (oral) | Markedly prevented NSAID-induced damage and reversed increases in MPO and MDA | [11] |
C. Experimental Protocols
1. Cell Culture and Cytokine Measurement:
-
Methodology: The human monocytic cell line THP-1 is cultured and then stimulated with lipopolysaccharide (LPS) or H. pylori water extract (HpWE) in the presence or absence of lansoprazole. After incubation, the cell culture supernatant is collected to measure protein levels of TNF-α and IL-1β using an enzyme-linked immunosorbent assay (ELISA). For gene expression analysis, total RNA is isolated from the cells using a kit like ISOGEN. The expression of mRNA for the cytokines is then determined by real-time quantitative reverse transcription-polymerase chain reaction (RT-PCR) using specific primers and TaqMan probes[5].
2. Western Blot Analysis for Signaling Proteins:
-
Methodology: THP-1 cells are treated as described above. Following treatment, cells are lysed to extract total protein. The protein extracts are then separated by SDS-PAGE and transferred to a membrane. The membranes are probed with primary antibodies specific for the phosphorylated and total forms of IκB-α and ERK. After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system. This allows for the quantification of the phosphorylation status of these key signaling proteins[5].
3. Neutrophil Oxidative Burst Assay:
-
Methodology: Neutrophils are isolated from human blood. The oxidative burst is measured using luminol-dependent chemiluminescence. Purified neutrophils are stimulated with H. pylori water extract in the presence or absence of lansoprazole. The production of reactive oxygen species during the oxidative burst reacts with luminol to produce light, which is measured by a luminometer. The degree of inhibition by lansoprazole is calculated by comparing the chemiluminescence signal to the control group[8].
D. Visualization of Anti-inflammatory Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Potential Anti-inflammatory Effects of Proton Pump Inhibitors: A Review and Discussion of the Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-alpha and Interleukin-1beta Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-kappaB and Extracellular Signal-Regulated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Lansoprazole on the Lipopolysaccharide-Stimulated Toll-Like Receptor 4 Signal Transduction Systems: A Study Using the 293hTLR4/MD2-CD14 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lansoprazole inhibits oxygen-derived free radical production from neutrophils activated by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of proinflammatory cytokine production in macrophages by lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of proinflammatory cytokine production in macrophages by lansoprazole. (2006) | Akinari Hinoki | 29 Citations [scispace.com]
- 11. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
Lansoprazole's Modulation of Cellular Pathways in Gastric Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of gastric acid secretion. Its mechanism of action involves the irreversible blockade of the H+/K+ ATPase in gastric parietal cells.[1][2][3] However, a growing body of evidence reveals that lansoprazole exerts a multitude of effects on gastric cells that are independent of its acid-suppressing properties. These pleiotropic effects encompass the modulation of critical cellular pathways involved in apoptosis, cell proliferation, and antioxidant defense mechanisms. This technical guide provides a comprehensive overview of the cellular pathways modulated by lansoprazole in gastric cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Introduction
Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[3] Beyond its well-established role in reducing gastric acidity, lansoprazole has demonstrated significant cytoprotective and mucosal healing capabilities.[4][5] These additional therapeutic benefits are attributed to its ability to influence fundamental cellular processes. This guide delves into the molecular mechanisms underlying these effects, offering a technical resource for researchers and professionals in the field of gastroenterology and drug development.
Core Cellular Pathways Modulated by Lansoprazole
Lansoprazole's influence extends to several interconnected cellular pathways, primarily revolving around cell survival, proliferation, and stress responses.
Inhibition of Apoptosis
Lansoprazole has been shown to protect gastric mucosal cells from apoptosis induced by agents like non-steroidal anti-inflammatory drugs (NSAIDs).[5][6][7] This anti-apoptotic effect is mediated through the modulation of both the intrinsic (mitochondrial) and extrinsic (Fas-mediated) pathways.
-
Mitochondrial Pathway: Lansoprazole prevents the upregulation of pro-apoptotic proteins Bax and Bak, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby stabilizing the mitochondrial membrane potential and preventing the release of cytochrome c.[5][6][8]
-
Fas-Mediated Pathway: Lansoprazole can down-regulate the expression of Fas and Fas ligand (FasL), leading to the inhibition of caspase-8 activation, a key initiator of the extrinsic apoptotic cascade.[5][6][7]
Stimulation of Cell Proliferation and Migration
Lansoprazole promotes the healing of gastric mucosa by stimulating the proliferation and migration of gastric cells.[4][9] This is achieved through the upregulation of several pro-survival and growth-promoting factors:
-
Pro-survival Proteins: Lansoprazole stimulates the gene expression of Proliferating Cell Nuclear Antigen (PCNA) and survivin.[4][5][8]
-
Growth Factors: It also enhances the expression of Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).[4][5][10][11]
-
MAPK Pathway Activation: The pro-proliferative and pro-migratory effects of lansoprazole are mediated, at least in part, by the activation of the p44/p42 Mitogen-Activated Protein Kinase (MAPK) pathway.[4][9]
Antioxidant and Anti-inflammatory Effects
Lansoprazole exhibits significant antioxidant and anti-inflammatory properties, contributing to its gastroprotective effects.[1][6][9]
-
Nrf2/HO-1 Pathway: Lansoprazole induces the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) by promoting the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][6][7][9][12][13][14] This pathway plays a crucial role in protecting cells from oxidative stress.
Effects on Gastric Cancer Cells
In the context of gastric cancer, lansoprazole has demonstrated anti-tumor activities. It can inhibit the growth of gastric cancer cells, suppress cell cycle progression, and induce apoptosis.[15]
Quantitative Data on Lansoprazole's Effects
The following tables summarize the quantitative data available on the modulation of key molecules by lansoprazole in gastric cells.
| Table 1: Modulation of Apoptosis-Related Proteins by Lansoprazole | |
| Protein | Effect |
| Bax | Downregulation (Quantitative data not specified in the search results)[5][6][8] |
| Bak | Downregulation (Quantitative data not specified in the search results)[5][8] |
| Bcl-2 | Upregulation (Quantitative data not specified in the search results)[5][6][8] |
| Bcl-xL | Upregulation (Quantitative data not specified in the search results)[5][8] |
| Fas/FasL | Downregulation (Quantitative data not specified in the search results)[5][6][7] |
| Table 2: Modulation of Cell Proliferation and Growth Factors by Lansoprazole | |
| Molecule | Effect |
| PCNA | Upregulation (Quantitative data not specified in the search results)[4][5][8] |
| Survivin | Upregulation (Quantitative data not specified in the search results)[4][5][8] |
| EGF | Upregulation (Quantitative data not specified in the search results)[4][5] |
| bFGF | Increased concentration by a factor of 2.2 to 2.6 in lansoprazole-treated gastric mucosa.[11] |
| p44/p42 MAPK | Activation/Phosphorylation (Specific fold change not detailed in search results)[4][9] |
| Table 3: Modulation of Antioxidant Pathway by Lansoprazole | |
| Molecule | Effect |
| HO-1 mRNA | Time- and dose-dependent enhancement.[1][6][7] |
| HO-1 Protein | Significantly increased expression.[1][9] |
| Nrf2 | Increased nuclear translocation.[6][7][12][13][14] |
| Table 4: Effects of Lansoprazole on Gastric Cancer Cells (AGS cell line) | |
| Parameter | Effect |
| IC50 | Approximately 149 µM to 162 µM. |
| Cell Cycle | In combination with metformin, decreased proportion of cells in G1 and G2 phases and increased proportion in S phase. |
| Apoptosis | In combination with metformin, the percentage of apoptotic cells increased from 4.3% (control) to 28%. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by lansoprazole and a typical experimental workflow for studying these effects.
References
- 1. The Expression of Heme Oxygenase-1 Induced by Lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo [frontiersin.org]
- 4. Lansoprazole promotes gastric mucosal cell proliferation and migration by activating p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lansoprazole protects and heals gastric mucosa from non-steroidal anti-inflammatory drug (NSAID)-induced gastropathy by inhibiting mitochondrial as well as Fas-mediated death pathways with concurrent induction of mucosal cell renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lansoprazole, a proton pump inhibitor, mediates anti-inflammatory effect in gastric mucosal cells through the induction of heme oxygenase-1 via activation of NF-E2-related factor 2 and oxidation of kelch-like ECH-associating protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased immunoreactivity and concentration of basic fibroblast growth factor in lansoprazole-treated gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric ulcer healing and basic fibroblast growth factor: effects of lansoprazole and famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nrf2-inducing anti-oxidation stress response in the rat liver--new beneficial effect of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Lansoprazole Dosage in In Vivo Rat Ulcer Models
**Abstract
These application notes provide detailed protocols and dosage calculation guidelines for the use of lansoprazole in various in vivo rat models of gastric ulcers. This document is intended for researchers, scientists, and drug development professionals working in gastroenterology and pharmacology. It summarizes effective dose ranges from the literature, outlines specific experimental procedures for common ulcer models, and presents the underlying mechanisms of lansoprazole's gastroprotective effects.
Introduction to Lansoprazole
Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to and inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1][2] Beyond its primary antisecretory function, lansoprazole exhibits gastroprotective effects through mechanisms that include the reduction of oxidative stress and modulation of inflammatory pathways.[3][4] Its efficacy and multifaceted action make it a standard compound for studying anti-ulcer therapies in preclinical rat models.
Dosage Calculation and Administration
Human to Rat Dose Conversion
Translating a human dose to a rat dose is typically done using Body Surface Area (BSA) normalization, as it accounts for differences in metabolic rates between species.[5][6] The Human Equivalent Dose (HED) can be converted to an Animal Equivalent Dose (AED) for rats using a conversion factor.
The formula is: Rat Dose (mg/kg) = Human Dose (mg/kg) × (Human K_m / Rat K_m)
Where the K_m factor (Body Weight / BSA) is approximately:
-
Human: 37
-
Rat: 6
Therefore, the conversion factor from human to rat is approximately 6.2 (37/6).[5][7][8]
Example Calculation: For a standard human dose of 30 mg for a 60 kg person (0.5 mg/kg): Rat Dose = 0.5 mg/kg × 6.2 ≈ 3.1 mg/kg
This calculated dose serves as a starting point for dose-response studies. Published literature demonstrates that effective doses in rats can range from 1 mg/kg to over 100 mg/kg depending on the ulcer model and administration route.[9][10][11]
Vehicle and Route of Administration
Lansoprazole is typically suspended in a vehicle for oral administration (intragastric gavage, i.g.). Common vehicles include:
-
0.5% or 1% Carboxymethylcellulose (CMC) solution.[12]
-
Saline solution.
For intravenous (i.v.) or subcutaneous (s.c.) administration, appropriate sterile solutions should be prepared. The administration volume for oral gavage in rats is typically 1-10 mL/kg.
Summary of Lansoprazole Dosages in Rat Ulcer Models
The following table summarizes lansoprazole dosages and their effects as reported in various preclinical studies.
| Ulcer Model | Rat Strain | Lansoprazole Dose | Route | Observed Effect & Notes | Reference |
| Ethanol-Induced | Wistar | 30 mg/kg | Intragastric (i.g.) | Significantly reduced gastric mucosal injury. | [13] |
| Acidified Ethanol | Not Specified | 1-20 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | Dose-dependent protection against gastric lesions. | [9] |
| Indomethacin-Induced | Sprague-Dawley | 0.10 mg/kg (ID50) | Intravenous (i.v.) | Inhibited development of gastric lesions. | [14] |
| Indomethacin-Induced | Sprague-Dawley | 3-30 µmol/kg | Intragastric (i.g.) | Dose-dependently prevented lesion formation; 99% inhibition at 30 µmol/kg. | [15] |
| Indomethacin-Induced | Not Specified | 1-20 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | Dose-dependent protection against gastric lesions. | [9] |
| Indomethacin-Induced | Sprague-Dawley | 18-90 µmol/kg | Oral (p.o.) | 90 µmol/kg markedly prevented injuries and reversed effects on oxidative stress markers. | [4][16] |
| Indomethacin-Induced (Intestinal) | Not Specified | 30-100 mg/kg | Oral (p.o.) | Dose-dependently reduced severity of intestinal lesions. | [11] |
| Acetic Acid-Induced | Not Specified | 5 and 25 mg/kg | Not Specified | Dose-dependently increased VEGF expression and cell proliferation at the ulcer margin. | [17] |
| Acetic Acid-Induced | Not Specified | 1.35, 2.7, and 5.4 mg/kg | Intragastric (i.g.) | Significantly reduced the gastric ulcer area over 7 days of treatment. | [1] |
| Pylorus Ligation | Albino | 20 mg/kg | Oral (p.o.) | Provided 79.78% ulcer protection. | [18] |
| Aspirin-Induced | Albino | 30 mg/kg | Not Specified | Reduced ulcer index from ~6.3 to ~3.3. | [19] |
| Safety/Toxicity Study | Sprague-Dawley | 5, 15, 50, 150 mg/kg/day | Oral (p.o.) | NOEL (No-Observed-Effect Level) was similar to adults. Doses ≥50 mg/kg/day showed some side effects. | [10][20] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of lansoprazole in a rat ulcer model.
Caption: General workflow for in vivo rat ulcer model studies.
Protocol 1: Ethanol-Induced Gastric Ulcer Model
This model is used to evaluate the cytoprotective effects of a compound. Ethanol rapidly induces hemorrhagic lesions in the gastric mucosa.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Lansoprazole.
-
Vehicle (e.g., 0.5% CMC).
-
Oral gavage needles.
Procedure:
-
Fast rats for 24 hours prior to the experiment, with free access to water.
-
Administer lansoprazole (e.g., 30 mg/kg) or vehicle solution orally (i.g.).[13]
-
After 30-60 minutes, administer 1 mL of ethanol (per rat or per specified weight) via oral gavage to induce ulcers.[9]
-
One hour after ethanol administration, euthanize the rats via cervical dislocation or CO2 asphyxiation.
-
Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline.
-
Pin the stomach flat on a board and score the visible hemorrhagic lesions to calculate the Ulcer Index (UI).
-
Ulcer Index Calculation: The sum of the lengths (in mm) of all lesions for each stomach is used as the ulcer index. The percentage of ulcer inhibition is calculated as: [(UI_control - UI_treated) / UI_control] × 100.
Protocol 2: Indomethacin (NSAID)-Induced Gastric Ulcer Model
This model mimics ulcers caused by non-steroidal anti-inflammatory drugs, which involve the inhibition of prostaglandin synthesis.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Lansoprazole.
-
Vehicle.
-
Indomethacin (suspended in a suitable vehicle like 1% CMC).
Procedure:
-
Fast rats for 24 hours prior to the experiment, with free access to water.
-
Administer lansoprazole (e.g., 10-30 µmol/kg) or vehicle solution orally (i.g.).[15]
-
After 30 minutes, administer indomethacin orally or subcutaneously at a dose of 20-30 mg/kg.[9][21]
-
Return rats to their cages with free access to water.
-
Excise the stomach and calculate the Ulcer Index as described in Protocol 4.2.
Protocol 3: Pylorus Ligation-Induced Ulcer Model
This model, also known as the Shay rat model, evaluates the effect of a compound on gastric acid secretion. Ulcers are induced by the accumulation of gastric acid and pepsin following the ligation of the pyloric sphincter.[22]
Materials:
-
Male Wistar rats (150-200 g).
-
Lansoprazole.
-
Vehicle.
-
Anesthetic (e.g., ether, ketamine/xylazine).
-
Surgical tools.
Procedure:
-
Fast rats for 24 hours (some protocols suggest 36-48 hours) before surgery, with free access to water.[22]
-
Administer lansoprazole (e.g., 20 mg/kg) or vehicle, typically 30 minutes before the surgery.[18]
-
Anesthetize the rat. Make a small midline abdominal incision below the xiphoid process to expose the stomach.
-
Carefully lift the stomach and ligate the pyloric sphincter with a silk suture. Be cautious not to obstruct blood flow.
-
Close the abdominal wall with sutures.
-
After 4 hours (or up to 19 hours in some variations), euthanize the rat.[22]
-
Excise the stomach, collecting the gastric contents into a centrifuge tube.
-
Measure the volume of gastric juice and determine its pH.
-
Titrate the gastric juice with 0.01 N NaOH to determine free and total acidity.
-
Open the stomach and score for ulcers as described in Protocol 4.2.
Lansoprazole's Gastroprotective Signaling
Lansoprazole's protective effects extend beyond acid suppression. In models of chemically-induced injury, its mechanism involves mitigating oxidative stress.
Caption: Lansoprazole's role in mitigating oxidative stress.
Studies show that in addition to inhibiting acid secretion, lansoprazole pretreatment can counteract the increase in mucosal malondialdehyde (MDA) and the decrease in reduced glutathione (GSH) levels caused by ulcerogens.[3][4] This antioxidant property contributes significantly to its gastroprotective effects, independent of its impact on prostaglandin synthesis.[3][13]
Conclusion
The effective dosage of lansoprazole in rat ulcer models is highly dependent on the specific model used to induce gastric injury. For models involving direct mucosal damage (e.g., ethanol), higher cytoprotective doses (10-30 mg/kg) are common. For models where acid is a primary factor (e.g., pylorus ligation, NSAID-induced), lower antisecretory doses (1-10 mg/kg) can show significant efficacy. Researchers should use the provided data and protocols as a guide to design dose-response studies to determine the optimal dose for their specific experimental conditions.
References
- 1. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of gastroprotection by lansoprazole pretreatment against experimentally induced injury in rats: role of mucosal oxidative damage and sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. Conversion between animals and human [targetmol.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. archives.ijper.org [archives.ijper.org]
- 9. A comparative study on the activity of lansoprazole, omeprazole and PD-136450 on acidified ethanol- and indomethacin-induced gastric lesions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention by lansoprazole, a proton pump inhibitor, of indomethacin -induced small intestinal ulceration in rats through induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of lansoprazole on ethanol-induced injury and PG synthetic activity in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Effects of lansoprazole on indomethacin-induced gastric bleeding and mucosal lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indomethacin-induced morphological changes in the rat gastric mucosa, with or without prior treatment with two proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of lansoprazole on the expression of VEGF and cellular proliferation in a rat model of acetic acid-induced gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Ulcer Healing Property of Lansoprazole and Rabeprazole in Albino Rats [jmscr.igmpublication.org]
- 20. 2024.sci-hub.ru [2024.sci-hub.ru]
- 21. Gastroprotective activity of the novel proton pump inhibitor lansoprazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
Application Note: Quantification of Lansoprazole in Human Plasma via HPLC-UV
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the reliable quantification of lansoprazole in human plasma samples. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Lansoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used for treating acid-related gastrointestinal disorders.[1] Accurate measurement of its concentration in plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The method described herein provides a robust, sensitive, and specific protocol for this purpose.
Principle
The method employs reverse-phase chromatography to separate lansoprazole from endogenous plasma components. A sample preparation step, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PP), is first applied to isolate the analyte and remove interfering substances. The prepared sample is then injected into an HPLC system. Separation is typically achieved on a C8 or C18 analytical column with an isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The eluting compound is detected by a UV detector at a wavelength of approximately 285 nm.[1][2] Quantification is achieved by comparing the peak area of lansoprazole in the sample to a calibration curve generated from standards of known concentrations. An internal standard (IS), such as omeprazole, is often used to improve accuracy and precision.[3]
Materials and Methods
Chemicals and Reagents
-
Lansoprazole reference standard
-
Omeprazole (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Triethylamine (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
Extraction solvents: Diethyl ether, Dichloromethane (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system equipped with a pump, autosampler, and UV-Vis detector (e.g., Shimadzu LC-20AT)[1]
-
Analytical column (e.g., Phenomenex Luna C8, 5 µm, 250 mm x 4.6 mm or Waters Symmetry C8, 5µm, 250 x 4.6mm)[1]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Solvent evaporator (e.g., nitrogen stream)
Chromatographic Conditions
The following table summarizes the typical chromatographic conditions for the analysis of lansoprazole.
| Parameter | Condition |
| Column | Phenomenex Luna C8 (5 µm, 250 mm x 4.6 mm) or equivalent[1] |
| Mobile Phase | 10 mM Phosphate Buffer : Acetonitrile (53:47, v/v), pH adjusted to 7.3 with triethylamine[4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Detection Wavelength | 285 nm[1][2] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10-12 minutes[1][4] |
| Internal Standard (IS) | Omeprazole[3] |
Preparation of Solutions
-
Standard Stock Solution (Lansoprazole): Accurately weigh 10 mg of lansoprazole reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL. Store at 4°C.
-
Internal Standard Stock Solution (Omeprazole): Accurately weigh 10 mg of omeprazole and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards covering the desired concentration range (e.g., 20 to 3000 ng/mL).[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate amount of lansoprazole working solution.
Experimental Protocols
Choose one of the following sample preparation protocols based on laboratory resources and desired sample throughput.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol offers good sample cleanup and recovery.
-
Pipette 1.0 mL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.
-
Add the internal standard solution.
-
Add 5 mL of an extraction solvent mixture, such as diethyl ether:dichloromethane (7:3, v/v).[3]
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
Vortex for 30 seconds.
-
Inject the desired volume into the HPLC system.
References
- 1. jocpr.com [jocpr.com]
- 2. Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC determination of lansoprazole in human plasma: Ingenta Connect [ingentaconnect.com]
- 4. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administering Lansoprazole via Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of lansoprazole to mice via oral gavage. This document outlines the mechanism of action, relevant quantitative data from various studies, and detailed protocols to ensure procedural success and animal welfare.
Mechanism of Action
Lansoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion.[1][2] It is a prodrug that, once administered, is absorbed and activated in the acidic environment of the stomach's parietal cells.[2] In its active form, lansoprazole covalently binds to cysteine residues on the H+/K+-ATPase enzyme system, also known as the gastric proton pump.[1][2][3] This irreversible binding inactivates the pump, which is the final step in the gastric acid secretion pathway, thereby suppressing both basal and stimulated acid production.[4][5]
Beyond its primary role in acid suppression, lansoprazole has demonstrated anti-inflammatory and antioxidant properties. Studies have shown it can induce the expression of antioxidant stress proteins and phase II detoxifying enzymes.[1] It has also been found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][6]
Caption: Lansoprazole's mechanism of inhibiting the gastric proton pump.
Quantitative Data Summary
The following tables summarize dosages used in various mouse studies and key pharmacokinetic parameters for lansoprazole in rodents.
Table 1: Reported Dosages of Lansoprazole in Mice Studies
| Dose (mg/kg) | Mouse Strain | Study Context | Citation(s) |
|---|---|---|---|
| 0.3, 1, 3 | Swiss | Schizophrenia-like behaviors | [6] |
| 15 - 600 | CD-1 | 24-month carcinogenicity study | [7][8] |
| 20, 40 | Swiss | Experimental dementia | [9] |
| 75 - 600 | CD-1 | Adenoma of rete testis study |[8] |
Table 2: Pharmacokinetic Parameters of Lansoprazole in Rodents
| Parameter | Species | Value / Observation | Citation(s) |
|---|---|---|---|
| Bioavailability (Oral) | General | 80-90% | [3] |
| Time to Peak Plasma (Tmax) | General | ~1.7 hours | [3] |
| Plasma Protein Binding | General | 97% | [3] |
| Metabolism | General | Primarily hepatic via CYP3A4 and CYP2C19 | [2][3][10] |
| Elimination Half-life | General | 0.9 - 2.1 hours | [3] |
| AUC & Cmax | Mice & Rats | Reasonably consistent after multiple doses | [8][11] |
| AUC Comparison | Rats | Higher in 21-day-old vs. 60-day-old rats; Higher in female vs. male 60-day-old rats |[12] |
Experimental Protocols
This section provides detailed protocols for the preparation of a lansoprazole suspension and the subsequent administration via oral gavage in mice.
Lansoprazole is commonly suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) for oral administration in animal studies.[13]
Materials:
-
Lansoprazole powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Appropriate flasks or beakers
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed based on the number of mice, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the required mass of lansoprazole for your target concentration (e.g., for a 20 mg/kg dose in a 25g mouse at 10 mL/kg, the concentration is 2 mg/mL).
-
Prepare 0.5% CMC Vehicle:
-
Weigh out 0.5 g of CMC for every 100 mL of sterile water.
-
Heat approximately one-third of the total water volume to ~60°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining two-thirds of the water (at room temperature) and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool completely to room temperature.
-
-
Prepare Lansoprazole Suspension:
-
Weigh the calculated amount of lansoprazole powder.
-
Gradually add the lansoprazole powder to the prepared 0.5% CMC vehicle while continuously stirring.
-
Continue to stir the mixture for at least 15-30 minutes to ensure a homogenous suspension.
-
-
Storage: Store the suspension in a properly labeled, sealed container. It is recommended to prepare the suspension fresh on the day of the experiment. Keep the suspension stirring or vortex thoroughly before each administration to ensure uniform dosage.
The following workflow and protocol describe the standard procedure for administering a substance via oral gavage.
Caption: A step-by-step workflow for the oral gavage procedure in mice.
Materials:
-
Prepared lansoprazole suspension
-
Appropriately sized syringes (e.g., 1 mL)
-
Oral gavage needles (see Table 3)
-
Weighing scale
-
PPE
Table 3: Recommended Gavage Needle Sizes for Mice
| Mouse Weight | Gauge | Length | Max Volume* | Citation(s) |
|---|---|---|---|---|
| < 14 g | 24 G | ~2.5 cm (1 inch) | 10 mL/kg | |
| > 14 g | 20-22 G | ~3.8 cm (1.5 inch) | 10 mL/kg |
*Smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of reflux and aspiration.[14]
Procedure:
-
Animal Preparation:
-
Weigh the mouse accurately on the day of dosing to calculate the precise volume to be administered.[14]
-
Draw the calculated volume of the homogenous lansoprazole suspension into the syringe. Ensure there are no air bubbles.
-
-
Gavage Administration:
-
Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over its neck and shoulders. The head should be immobilized, and the body aligned vertically.[15] This position helps straighten the path to the esophagus.[15]
-
Measure Needle Length: Before the first use on an animal of a specific size, measure the correct insertion depth. Place the gavage needle externally along the side of the mouse from the tip of its nose to the last rib or xiphoid process.[14] This is the maximum depth the needle should be inserted to reach the stomach without causing perforation.[14]
-
Insertion: Introduce the gavage needle into the mouth, slightly to one side to avoid the incisors.[16] Gently guide the needle over the tongue and along the upper palate towards the pharynx.[14] The mouse will have a natural swallowing reflex as the needle enters the esophagus.[14][16] The needle should pass smoothly with minimal resistance. If resistance is felt, do not force it. Withdraw and attempt again, as resistance may indicate entry into the trachea.[14][16]
-
Administration: Once the needle is correctly positioned at the pre-measured depth, slowly and steadily depress the syringe plunger over 2-3 seconds to administer the substance.
-
Removal: After the full dose is delivered, smoothly withdraw the gavage needle in a single motion, following the same path as insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor it closely for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.[14]
-
Continue to monitor the animal as described in your approved animal care protocol.
-
Disclaimer: All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee and performed by trained personnel in accordance with institutional guidelines and regulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Lansoprazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. The effect of lansoprazole on MK-801-induced schizophrenia-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Defensive Effect of Lansoprazole in Dementia of AD Type in Mice Exposed to Streptozotocin and Cholesterol Enriched Diet | PLOS One [journals.plos.org]
- 10. ClinPGx [clinpgx.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
Application Notes and Protocols for Lansoprazole in Helicobacter pylori Eradication Studies Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lansoprazole in animal models to study the eradication of Helicobacter pylori. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of lansoprazole-based therapies.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa and is a major causative agent of chronic gastritis, peptic ulcers, and gastric cancer.[1][2] Lansoprazole, a proton pump inhibitor (PPI), is a cornerstone of H. pylori eradication therapy in humans.[3][4][5] It acts by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[3][4] This acid suppression is believed to enhance the efficacy of antibiotics used in combination therapy.[6] Furthermore, lansoprazole has demonstrated direct antibacterial activity against H. pylori and can inhibit its urease activity.[6][7] Animal models, particularly mice and Mongolian gerbils, are crucial for studying the pathogenesis of H. pylori infection and for the preclinical evaluation of novel therapeutic strategies.[1][8][9]
Mechanism of Action of Lansoprazole
Lansoprazole is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus.[3] Once protonated, it covalently binds to cysteine residues on the H+/K+ ATPase, leading to its inactivation and a profound reduction in gastric acid secretion.[3] This elevation in gastric pH creates a more favorable environment for the action of co-administered antibiotics against H. pylori.
Animal Models for H. pylori Infection
Various animal models have been developed to study H. pylori infection, with rodents being the most commonly used due to their cost-effectiveness and ease of handling.[1][8]
-
Mice: C57BL/6 and BALB/c strains are susceptible to colonization with mouse-adapted H. pylori strains like SS1 (Sydney Strain 1).[8][10] Mouse models are well-suited for studying gastric inflammation and the host immune response.[11]
-
Mongolian Gerbils: These animals develop more severe gastric pathology, including gastritis, ulceration, and even gastric adenocarcinoma, more closely mimicking human disease progression.[1]
-
Rats: Sprague-Dawley rats can also be used, though establishing chronic infection can be more challenging.[12]
Experimental Protocols
Protocol 1: Establishment of H. pylori Infection in a Mouse Model
This protocol is a generalized procedure for infecting C57BL/6 mice with the H. pylori SS1 strain.
Materials:
-
Helicobacter pylori Sydney Strain 1 (SS1)
-
Brucella broth with 10% fetal bovine serum (FBS)
-
C57BL/6 mice (6-8 weeks old)
-
Oral gavage needles
-
Microaerobic incubator or chamber (5% O₂, 10% CO₂, 85% N₂)
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Culture H. pylori SS1 on appropriate agar plates under microaerobic conditions at 37°C for 2-3 days.
-
Inoculum Preparation: Harvest bacteria from the plates and resuspend in Brucella broth. Adjust the bacterial suspension to a concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL.[13]
-
Animal Inoculation:
-
Confirmation of Infection:
-
After 2-4 weeks, euthanize a subset of mice to confirm colonization.
-
Collect stomach tissue for:
-
Rapid Urease Test (RUT): A small piece of antral tissue is placed in a urea-containing medium. A color change indicates urease activity, a hallmark of H. pylori.[14]
-
Histology: Stain gastric tissue sections with Giemsa or Warthin-Starry stain to visualize bacteria.[11]
-
Quantitative PCR (qPCR): Quantify bacterial load in gastric tissue homogenates.[15]
-
Culture: Homogenize gastric tissue and plate on selective agar to culture H. pylori.[11]
-
-
Protocol 2: Lansoprazole-Based Eradication Therapy in an H. pylori-Infected Mouse Model
This is a proposed protocol based on effective human therapies and available animal pharmacokinetic data. Dose and duration may require optimization.
Materials:
-
H. pylori-infected mice (from Protocol 1)
-
Lansoprazole
-
Amoxicillin
-
Clarithromycin
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Animal Grouping: Randomly assign infected mice to different treatment groups (e.g., Vehicle control, Lansoprazole monotherapy, Dual therapy, Triple therapy). A minimum of 6-8 animals per group is recommended.
-
Drug Preparation and Dosing:
-
Human triple therapy often consists of lansoprazole (30 mg twice daily), amoxicillin (1g twice daily), and clarithromycin (500 mg twice daily).[16][17]
-
Animal dosages should be calculated based on body surface area or allometric scaling from human doses. As a starting point, based on studies in rats, lansoprazole doses can range from 5 to 150 mg/kg/day.[18] A proposed starting dose for mice could be in the range of 30-60 mg/kg/day. Antibiotic doses should also be scaled accordingly.
-
Prepare fresh drug suspensions daily in the appropriate vehicle.
-
-
Treatment Administration: Administer the respective treatments to each group via oral gavage once or twice daily for 7 to 14 days.[19]
-
Post-Treatment Evaluation:
-
Euthanize animals at the end of the treatment period (or after a follow-up period of 2-4 weeks to assess for relapse).
-
Collect stomach tissue to assess H. pylori eradication using the same methods as for infection confirmation (RUT, histology, qPCR, and culture).
-
Compare the bacterial load and presence/absence of bacteria between the treatment and control groups.
-
Data Presentation: Efficacy of Lansoprazole-Based Therapies
The following tables summarize the efficacy of lansoprazole-based therapies from human clinical trials. This data can serve as a benchmark for designing and evaluating animal studies.
Table 1: Efficacy of Lansoprazole Monotherapy and Dual Therapy in Humans
| Therapy | Dosage | Duration | Eradication Rate (%) | Reference |
| Lansoprazole Monotherapy | 30 mg/day | 4 weeks | 0 - 19 | [20] |
| Lansoprazole + Amoxicillin | 30 mg/day + 1 g/day | - | 33 | [6] |
| Lansoprazole + Amoxicillin | 60 mg/day + 1 g/day | - | 71 | [6] |
Table 2: Efficacy of Lansoprazole-Based Triple Therapy in Humans
| Therapy Combination | Lansoprazole Dosage | Duration | Eradication Rate (%) (Per Protocol) | Reference |
| Lansoprazole + Amoxicillin + Tinidazole | 30 mg/day | 2 weeks | 82.4 | [20] |
| Lansoprazole + Amoxicillin + Clarithromycin | 15 mg b.i.d. | 7 days | 87 | [17] |
| Lansoprazole + Amoxicillin + Clarithromycin | 30 mg b.i.d. | 7 days | 94 | [17] |
| Lansoprazole + Amoxicillin + Clarithromycin | 30 mg b.i.d. | 10 days | 91.5 | [21] |
| Lansoprazole + Metronidazole + Clarithromycin | 30 mg b.i.d. | 5 days | 91 | [22] |
| Lansoprazole + Clarithromycin + Metronidazole | 30 mg b.i.d. | 7 days | 91.5 | [23] |
Conclusion
The use of lansoprazole in combination with antibiotics is a highly effective strategy for H. pylori eradication. The protocols and data presented here provide a framework for researchers to conduct preclinical studies in animal models to further investigate the mechanisms of eradication, optimize therapeutic regimens, and evaluate novel drug combinations. Careful consideration of the animal model, bacterial strain, and treatment parameters is essential for obtaining reliable and translatable results.
References
- 1. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review Reports - Animal Models and <i>Helicobacter pylori</i> Infection | MDPI [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lansoprazole: pharmacokinetics, pharmacodynamics and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lansoprazole: MedlinePlus Drug Information [medlineplus.gov]
- 6. Effect of lansoprazole in mono-, dual-, or triple therapy on Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibitory and bactericidal activities of lansoprazole compared with those of omeprazole and pantoprazole against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Animal Models of Helicobacter-Induced Disease: Methods to Successfully Infect the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Models Of Helicobacter Infection And Gastric Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple animal model of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Verifying and Quantifying Helicobacter pylori Infection Status of Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lansoprazole, amoxicillin, and clarithromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Short-term triple therapy with lansoprazole 30 mg or 60 mg, amoxycillin and clarithromycin to eradicate Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Effect of lansoprazole on Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lansoprazole triple therapy for Helicobacter pylori--is 5 days enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy of 7 day lansoprazole-based triple therapy for Helicobacter pylori infection in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSAID-Induced Gastric Injury Studies with Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical studies evaluating the protective effects of Lansoprazole against nonsteroidal anti-inflammatory drug (NSAID)-induced gastric injury. The protocols detailed below cover the induction of gastric injury in a rodent model, macroscopic and microscopic evaluation, and key biochemical analyses.
Application Note 1: The NSAID-Induced Gastric Injury Model
NSAIDs are widely used for their anti-inflammatory, analgesic, and antipyretic properties.[1] However, their long-term use is associated with significant gastrointestinal side effects, most notably gastric mucosal ulceration and hemorrhage.[2][3] The primary mechanism of injury involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1][4] Prostaglandins play a vital role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, and maintaining mucosal blood flow.[5] NSAID-induced prostaglandin depletion compromises these protective mechanisms, rendering the mucosa susceptible to damage from gastric acid.[6]
Animal models, typically using rats, are essential for studying the pathophysiology of NSAID-induced gastropathy and for evaluating the efficacy of gastroprotective agents.[7] Indomethacin is a potent, non-selective COX inhibitor commonly used to reliably induce acute gastric lesions in these models.[6][8][9]
Lansoprazole, a proton pump inhibitor (PPI), is a widely prescribed drug for treating acid-related disorders.[10][11] Its primary mechanism involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[11][12][13] Additionally, studies suggest that Lansoprazole exerts protective effects independent of acid suppression, notably through the reduction of mucosal oxidative stress.[14][15][16]
Experimental Workflow Diagram
Caption: Overall experimental workflow for the NSAID-induced gastric injury model.
Protocol 1: Induction of Gastric Injury and Treatment
This protocol describes the in vivo procedure for inducing gastric injury using indomethacin and administering Lansoprazole as a protective agent.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Indomethacin (Sigma-Aldrich)
-
Lansoprazole (Takeda)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose solution)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House rats in standard cages with a 12-hour light/dark cycle for at least one week before the experiment, with free access to standard pellet chow and water.
-
Grouping: Randomly divide animals into the following experimental groups (n=6-8 per group):
-
Fasting: Fast all animals for 18-24 hours before the experiment to ensure an empty stomach, with free access to water.[7][8]
-
Drug Administration: a. Administer the vehicle (for Groups 1 and 2) or Lansoprazole (for Group 3) orally (p.o.) via gavage. A typical volume is 1 mL/100g body weight. b. Thirty minutes after the initial administration, induce gastric injury by administering indomethacin (e.g., 100 µmol/kg or 30 mg/kg, p.o.) to Groups 2 and 3.[8][14][15]
-
Incubation: Return animals to their cages without food but with access to water. The peak injury typically develops within 4-6 hours.
-
Sample Collection: Four hours after indomethacin administration, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Stomach Excision: Immediately perform a laparotomy, ligate the pyloric and cardiac ends of the stomach, and carefully excise the organ.
Application Note 2: Macroscopic and Microscopic Evaluation
The severity of gastric injury is quantified both macroscopically and microscopically. Macroscopic evaluation involves calculating an Ulcer Index (UI) , which provides a quantitative score of the visible lesions.[17] Microscopic, or histopathological , analysis using staining techniques like Hematoxylin and Eosin (H&E) reveals cellular-level damage, including inflammation, erosion, hemorrhage, and necrosis, providing deeper insight into the nature of the injury.[18][19][20]
Protocol 2: Ulcer Index (UI) Determination
Procedure:
-
Stomach Preparation: Open the excised stomach along the greater curvature and gently rinse with cold saline (0.9% NaCl) to remove gastric contents.
-
Lesion Visualization: Pin the stomach flat on a corkboard with the mucosal surface facing up for examination.
-
Scoring: Examine the gastric mucosa for lesions (typically elongated hemorrhagic bands) using a magnifying glass or a dissecting microscope. Measure the length (mm) of each lesion.
-
Calculation: The Ulcer Index can be calculated in several ways. A common method is to sum the lengths of all lesions for each stomach.[8]
-
Ulcer Index = Σ (Length of all lesions in mm)
-
Another method involves a severity score:[17]
-
Score 0: No ulcer
-
Score 1: Petechial hemorrhage
-
Score 2: 1-2 small ulcers (<3 mm)
-
Score 3: >2 small ulcers or 1 large ulcer (>3 mm)
-
Score 4: Multiple large ulcers
-
-
-
Percent Protection: Calculate the gastroprotective effect of the treatment using the following formula:
-
% Protection = [(UI_control - UI_treated) / UI_control] x 100 [21]
-
Protocol 3: Histopathological Analysis
Procedure:
-
Tissue Fixation: After macroscopic scoring, cut a representative section of the gastric tissue containing a lesion and fix it in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the slides under a light microscope. Evaluate for histopathological changes such as:
-
Epithelial cell loss (erosion/ulceration)
-
Submucosal edema
-
Hemorrhage
-
Neutrophil infiltration (inflammation)
-
Necrosis
-
Data Presentation: Efficacy of Lansoprazole
Table 1: Effect of Lansoprazole on Indomethacin-Induced Gastric Ulcer Index
| Group | Treatment (p.o.) | Dose (µmol/kg) | Ulcer Index (Mean ± SEM) | % Protection |
|---|---|---|---|---|
| Normal Control | Vehicle + Vehicle | - | 0.0 ± 0.0 | - |
| Injury Control | Vehicle + Indomethacin | 100 | 28.5 ± 3.2 | - |
| Lansoprazole | Lansoprazole + Indomethacin | 18 | 15.1 ± 2.5* | 47.0% |
| Lansoprazole | Lansoprazole + Indomethacin | 90 | 5.3 ± 1.8*# | 81.4% |
*p < 0.05 vs. Injury Control; #p < 0.05 vs. Lansoprazole (18 µmol/kg). Data is representative.
Table 2: Representative Histopathological Scoring
| Feature | Injury Control | Lansoprazole (90 µmol/kg) |
|---|---|---|
| Epithelial Erosion | +++ (Severe) | + (Mild) |
| Submucosal Edema | +++ (Severe) | + (Mild) |
| Neutrophil Infiltration | +++ (Severe) | + (Mild) |
| Hemorrhage | ++ (Moderate) | +/- (Minimal) |
Scale: - (absent), +/- (minimal), + (mild), ++ (moderate), +++ (severe).
Application Note 3: Biochemical Mechanisms and Markers
NSAID-induced injury is multifactorial. Beyond prostaglandin depletion, the pathogenesis involves the generation of reactive oxygen species (ROS), leading to oxidative stress .[22][23][24] This results in lipid peroxidation, protein damage, and cellular apoptosis.[25][26] Key markers include:
-
Prostaglandin E2 (PGE2): A key gastroprotective prostaglandin, its levels are drastically reduced by NSAIDs.[14][15]
-
Malondialdehyde (MDA): A primary product of lipid peroxidation and a reliable marker of oxidative stress.[22][27] NSAIDs increase MDA levels in gastric tissue.[14][15]
-
Superoxide Dismutase (SOD) & Glutathione (GSH): These are crucial components of the endogenous antioxidant defense system.[24][27] Their levels are depleted during NSAID-induced injury.[14][15][28]
Lansoprazole's protective effect is attributed not only to acid suppression but also to its ability to mitigate oxidative stress by reducing MDA levels and restoring SOD and GSH levels.[14][15][16]
Signaling Pathway Diagrams
Caption: Pathophysiology of NSAID-induced gastric injury.
Caption: Lansoprazole's dual protective mechanism against gastric injury.
Protocol 4: Measurement of Prostaglandin E2 (PGE2)
This protocol outlines a general procedure for measuring PGE2 in gastric tissue homogenates using a commercial ELISA kit. Always follow the specific manufacturer's instructions.[29][30][31]
Procedure:
-
Tissue Homogenization: Weigh a portion of the frozen gastric mucosa (~100 mg) and homogenize in an appropriate buffer (e.g., phosphate buffer with a COX inhibitor like indomethacin to prevent ex vivo PGE2 synthesis) on ice.
-
Centrifugation: Centrifuge the homogenate at ~10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for analysis. Determine the total protein concentration using a standard method (e.g., Bradford assay) for normalization.
-
ELISA Procedure: a. Prepare standards and samples as per the kit's instructions.[30][32] b. Add samples, standards, and conjugate to the antibody-coated microplate. c. Incubate as specified (e.g., 2 hours at room temperature or overnight at 4°C).[31] d. Wash the plate multiple times to remove unbound reagents. e. Add the substrate solution and incubate until color develops. f. Add the stop solution and measure the absorbance at the specified wavelength (e.g., 405 or 450 nm) using a microplate reader.
-
Calculation: Calculate the PGE2 concentration from the standard curve. Normalize the results to the protein content (e.g., pg of PGE2/mg of protein).
Protocol 5: Assessment of Oxidative Stress Markers (MDA, SOD, GSH)
Commercial assay kits are widely available for these markers. The following are general principles.
Malondialdehyde (MDA) Assay:
-
Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions, which forms a pink-colored complex.
-
Procedure: a. Mix tissue supernatant with TBA reagent and an acid solution. b. Incubate at ~95°C for 60 minutes. c. Cool the mixture and centrifuge to remove any precipitate. d. Measure the absorbance of the supernatant at ~532 nm. e. Quantify MDA levels using a standard curve and normalize to protein concentration.[22]
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This indirect assay utilizes a system that generates superoxide radicals, which then react with a detector (e.g., WST-1) to produce a colored product. SOD in the sample scavenges the superoxide radicals, inhibiting the color reaction. The degree of inhibition is proportional to SOD activity.[23]
-
Procedure: a. Add tissue supernatant, enzyme working solution, and substrate solution to a microplate. b. Incubate at 37°C for ~20 minutes. c. Measure absorbance at ~450 nm. d. Calculate the percent inhibition and determine SOD activity from a standard curve. Normalize to protein concentration.[22][23]
Glutathione (GSH) Assay:
-
Principle: The most common method relies on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically.
-
Procedure: a. Deproteinize the tissue supernatant using a suitable acid (e.g., metaphosphoric acid). b. Mix the sample with DTNB reagent in a buffer solution. c. Incubate at room temperature for ~15 minutes. d. Measure absorbance at ~412 nm. e. Quantify GSH concentration from a standard curve and normalize to protein concentration.[28]
Data Presentation: Biochemical Analysis
Table 3: Effect of Lansoprazole on Biochemical Markers in Gastric Tissue
| Parameter | Normal Control | Injury Control | Lansoprazole (90 µmol/kg) |
|---|---|---|---|
| PGE2 (pg/mg protein) | 152.4 ± 12.1 | 45.3 ± 5.8* | 51.2 ± 6.5* |
| MDA (nmol/mg protein) | 1.8 ± 0.2 | 5.9 ± 0.6* | 2.4 ± 0.3# |
| SOD (U/mg protein) | 25.6 ± 2.1 | 11.3 ± 1.5* | 22.8 ± 1.9# |
| GSH (µg/mg protein) | 8.7 ± 0.7 | 3.1 ± 0.4* | 7.9 ± 0.6# |
*p < 0.05 vs. Normal Control; #p < 0.05 vs. Injury Control. Data is representative and based on published findings.[14][15][16][33]
References
- 1. Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Current Perspectives in NSAID-Induced Gastropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAID-induced Antral Ulcers are Associated with Distinct Changes in Mucosal Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Feeding Time on a Non-steroidal Anti-inflammatory Drug-induced Small Intestinal Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antipeptic ulcer activity of sesamum indicum oil in Indomethacin induced gastric ulcers in rats | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Lansoprazole? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. pharmacompass.com [pharmacompass.com]
- 14. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
- 16. researchgate.net [researchgate.net]
- 17. jpccr.eu [jpccr.eu]
- 18. Gastric histologic findings in patients with nonsteroidal anti-inflammatory drug-associated gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Can the diagnosis of NSAID-induced or Hp-associated gastric ulceration be predicted from histology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histological findings in gastric mucosa in patients treated with non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Malondialdehyde and SOD-induced changes of gastric tissues in acute gastric mucosal injury under positive acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. geneticsmr.org [geneticsmr.org]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Molecular Biomarkers of NSAID-induced Gastritis [ijscia.com]
- 26. ijscia.com [ijscia.com]
- 27. Increased Oxidative Stress in Gastric Cancer Patients and Their First-Degree Relatives: A Prospective Study from Northeastern Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 2.10. Biochemical Analysis of Plasma and Gastric Mucosa for Prostaglandin E2 (PGE2), Histamine and cAMP [bio-protocol.org]
- 30. abcam.com [abcam.com]
- 31. resources.rndsystems.com [resources.rndsystems.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. wjgnet.com [wjgnet.com]
Application Notes and Protocols for the Chiral Separation of Lansoprazole Enantiomers by Chromatography
Introduction
Lansoprazole, a proton pump inhibitor, is a chiral molecule that exists as two enantiomers, (R)-(+)-lansoprazole (dexlansoprazole) and (S)-(-)-lansoprazole. These enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, the accurate separation and quantification of lansoprazole enantiomers are crucial in drug development, quality control, and clinical studies. This document provides detailed application notes and protocols for the chiral separation of lansoprazole enantiomers using various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Chromatographic Methods for Chiral Separation of Lansoprazole
A variety of chiral stationary phases (CSPs) have been successfully employed for the enantioselective separation of lansoprazole. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated excellent resolving power. The choice of mobile phase, column temperature, and detection method are critical parameters that must be optimized for achieving baseline separation.
Data Presentation: Comparison of Chromatographic Conditions
The following tables summarize the quantitative data and experimental conditions from various studies on the chiral separation of lansoprazole enantiomers.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Run Time (min) | Reference |
| Chiralcel OD | - | - | - | - | - | Good | - | [1] |
| Chiralpak AS | - | - | - | - | - | Good | - | [1] |
| Chiralpak IA | - | methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine (60:40:5:0.1 v/v/v/v) | - | - | UV | High | - | [2] |
| Chiralpak ID | 250 mm x 4.6 mm, 5 µm | acetonitrile:water (60:40, v/v) | 0.6 | 30 | MS/MS | 2.0 | 7.3 | [3][4] |
| Chiralpak IC | 150 mm x 4.6 mm, 5 µm | 10 mM ammonium acetate (0.05% acetic acid):acetonitrile (50:50, v/v) | - | 30 | MS/MS | Baseline | 9.0 | [5] |
| Chiralpak IC-3 | - | ethanol:water (50:50, v/v) | - | - | UV | Baseline | < 10 | [6] |
| Chiralcel OZ-RH | - | acetonitrile:0.1% formic acid in water (35:65, v/v) | - | 40 | - | Baseline | - | [7] |
Table 2: Capillary Electrophoresis (CE) Method
| Chiral Selector | Buffer | Voltage (kV) | Temperature (°C) | Detection | Resolution (Rs) | Reference |
| 10 mM sulfobutyl-ether-β-CD / 20 mM γ-CD | 25 mM phosphate buffer, pH 7 | +20 | 17 | 210 nm | 2.91 | [8] |
Experimental Protocols
Protocol 1: Chiral Separation of Lansoprazole Enantiomers by HPLC-UV
This protocol is based on the use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase.
1. Materials and Reagents:
-
Racemic Lansoprazole standard
-
(R)-Lansoprazole and (S)-Lansoprazole enantiomeric standards (if available for peak identification)
-
HPLC grade methyl-tert-butyl ether, ethyl acetate, ethanol, and diethylamine
-
Chiralpak IA column (or equivalent amylose-based CSP)
2. Chromatographic Conditions:
-
Column: Chiralpak IA
-
Mobile Phase: methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine (60:40:5:0.1, v/v/v/v)[2]
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Column Temperature: 25 °C (typical, may require optimization)
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic lansoprazole in ethanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
4. System Suitability:
-
Inject the diluted standard solution.
-
The resolution between the two enantiomer peaks should be ≥ 1.5.
-
The tailing factor for each peak should be ≤ 2.0.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Identify the enantiomer peaks based on the retention times of the individual standards (if available) or by a validated method.
-
Calculate the enantiomeric excess (%ee) if required.
Protocol 2: Chiral Separation of Lansoprazole Enantiomers by LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of lansoprazole enantiomers in biological matrices.
1. Materials and Reagents:
-
Racemic Lansoprazole standard
-
HPLC grade acetonitrile and water
-
Formic acid or ammonium acetate
-
Chiralpak ID column (or equivalent)
2. LC-MS/MS Conditions:
-
Column Temperature: 30 °C[3]
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. Analysis:
-
Construct calibration curves for each enantiomer using fortified plasma samples.
-
Analyze the prepared samples and quantify the concentration of each enantiomer using the calibration curves.
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for chiral HPLC separation of lansoprazole.
Logical Relationship of Key Separation Parameters
Caption: Interdependence of parameters in chiral chromatography.
References
- 1. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Enantioselective analysis of lansoprazole in rat plasma by LC–MS/MS: Application to a stereoselective pharmacokinetic s… [ouci.dntb.gov.ua]
- 5. Enantioselective determination of (R)- and (S)-lansoprazole in human plasma by chiral liquid chromatography with mass spectrometry and its application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lansoprazole degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of lansoprazole during sample preparation.
Troubleshooting Guide
Issue: Lansoprazole degradation is observed during sample analysis, leading to inaccurate quantification.
This guide provides a systematic approach to identifying and mitigating the causes of lansoprazole degradation in your experimental workflow.
1. Initial Assessment and Control Measures
Before proceeding with complex troubleshooting, ensure the following basic control measures are in place:
-
Protect from Light: Store lansoprazole stock solutions and samples in amber-colored containers or protect them from light.[1][2] Lansoprazole is sensitive to light and can degrade upon exposure.[3]
-
Temperature Control: Maintain samples at controlled, cool temperatures, preferably refrigerated (4°C), unless the experimental protocol specifies otherwise.[1][2][4][5][6] Degradation rates are significantly lower at refrigerated temperatures compared to room temperature.[1][2][4][5][6]
-
Use Freshly Prepared Solutions: Whenever possible, prepare lansoprazole solutions fresh before use. The stability of lansoprazole in solution is limited.[7]
2. Systematic Troubleshooting Workflow
If degradation is still observed after implementing initial control measures, follow this workflow to pinpoint the source of the issue.
Caption: Troubleshooting workflow for lansoprazole degradation.
3. Detailed Explanations for Troubleshooting Steps
-
Verify pH of Sample/Solvent: Lansoprazole is highly unstable in acidic conditions.[8][9] The rate of degradation increases significantly as the pH decreases.[7][10]
-
Review Temperature Conditions: Elevated temperatures accelerate the degradation of lansoprazole.[12]
-
Assess Light Exposure: Photodegradation can be a significant contributor to lansoprazole instability.[3]
-
Evaluate Solvent/Excipient Compatibility: Certain solvents and excipients can promote the degradation of lansoprazole.
-
Recommendation: If using a complex matrix, consider performing a stability study of lansoprazole in that specific matrix. The use of alkaline stabilizers like magnesium carbonate or calcium carbonate can improve stability in solid dosage forms.[11]
-
Lansoprazole Degradation Pathway
The degradation of lansoprazole, particularly in acidic media, involves the scission of the sulfoxide bridge, leading to the formation of corresponding pyridine and benzimidazole derivatives.[13]
Caption: Simplified lansoprazole degradation pathway.
Quantitative Data Summary
The stability of lansoprazole is highly dependent on the storage conditions. The following table summarizes the stability data from various studies.
| Parameter | Condition | Stability | Reference |
| Temperature | Room Temperature (22°C) in 8.4% Sodium Bicarbonate | Stable for 8 hours | [5][6] |
| Room Temperature (20°C–22°C) in 8.4% Sodium Bicarbonate | >10% loss after 48 hours | [1][2][4] | |
| Refrigerated (4°C) in 8.4% Sodium Bicarbonate | Stable for 14 days | [5][6] | |
| Refrigerated (3°C–4°C) in 8.4% Sodium Bicarbonate | Maintained integrity up to 7 days | [1][2][4] | |
| pH | pH 5 | Half-life of ~30 minutes at room temperature | [7] |
| pH 7 | Half-life of ~18 hours at room temperature | [7] | |
| pH 9 | Minimal degradation | [11] |
Experimental Protocols
Protocol 1: Preparation of Lansoprazole Suspension in Sodium Bicarbonate
This protocol is adapted from studies assessing the stability of extemporaneously prepared lansoprazole suspensions.[1][2][4][5]
-
Materials:
-
Lansoprazole capsules (e.g., 30 mg)
-
8.4% Sodium Bicarbonate solution
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Amber-colored oral syringes or vials for storage
-
-
Procedure:
-
Empty the contents of the required number of lansoprazole capsules into an Erlenmeyer flask to achieve the desired final concentration (e.g., 3 mg/mL).
-
Add the calculated volume of 8.4% sodium bicarbonate solution to the flask.
-
Stir the suspension on a magnetic stir plate for 30 minutes, ensuring the flask is protected from light.
-
Draw the suspension into amber-colored oral syringes or vials for storage under the desired temperature conditions (room temperature or refrigerated).
-
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on lansoprazole, based on common methodologies.[8][14][15]
-
Materials:
-
Lansoprazole bulk drug
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N) for acidic degradation
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N) for basic degradation
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%) for oxidative degradation
-
Methanol or other suitable organic solvent
-
pH meter
-
Heating apparatus (e.g., water bath)
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of lansoprazole in a suitable solvent and add 0.1 N HCl. Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[15] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve a known amount of lansoprazole in a suitable solvent and add 0.1 N NaOH. Reflux the solution under the same conditions as the acid hydrolysis.[15] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of lansoprazole with a solution of H₂O₂ at room temperature for a specified duration.
-
Thermal Degradation: Expose a solid sample of lansoprazole to dry heat at a specific temperature for a defined period.
-
Photolytic Degradation: Expose a solution or solid sample of lansoprazole to UV light in a photostability chamber.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate lansoprazole from its degradation products.[14]
-
Frequently Asked Questions (FAQs)
Q1: Why is my lansoprazole solution turning yellow or brown?
A color change in a lansoprazole solution is often an indication of degradation. This can be caused by exposure to acidic conditions, light, or elevated temperatures. It is recommended to discard discolored solutions and prepare fresh ones under protected conditions.
Q2: Can I use water as a solvent for my lansoprazole samples?
Lansoprazole is practically insoluble in water.[7] Moreover, aqueous solutions can lead to degradation, especially if the pH is not controlled.[7][9] It is advisable to use a buffered alkaline solution or a suitable organic solvent for dissolution, followed by dilution in an appropriate mobile phase for analysis.
Q3: What analytical technique is best for monitoring lansoprazole stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[10][14] This method should be capable of separating the intact lansoprazole from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient. UV-Visible spectrophotometry is generally not recommended for stability studies as it cannot distinguish between the parent drug and its degradation products.[10]
Q4: How can I improve the stability of my lansoprazole stock solution for a few days?
To improve the stability of a lansoprazole stock solution for short-term storage, it is recommended to:
-
Dissolve the lansoprazole in a small amount of a suitable organic solvent and then dilute it with an 8.4% sodium bicarbonate solution to maintain an alkaline pH.
-
Store the solution in an amber-colored, tightly sealed container.
Q5: Are there any known incompatible excipients with lansoprazole?
Yes, some common pharmaceutical excipients can be incompatible with lansoprazole and promote its degradation. Therefore, it is crucial to perform compatibility studies when developing a new formulation. The addition of alkaline stabilizers, such as magnesium carbonate, can help mitigate these incompatibilities.[11][16]
References
- 1. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Stability of Extemporaneously Prepared Lansoprazole Suspension at Two " by Jordan T. Morrison, Ralph A. Lugo et al. [dc.etsu.edu]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of suspension formulations of lansoprazole and omeprazole stored in amber-colored plastic oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lansoprazole 3 mg/mL Oral Suspension [uspharmacist.com]
- 8. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preformulation investigation of the novel proton pump inhibitor lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quality evaluation of extemporaneous delayed-release liquid formulations of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lansoprazole Administration in Beagle Dogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when administering lansoprazole to beagle dogs.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving lansoprazole administration in beagle dogs.
Issue 1: High Variability in Plasma Lansoprazole Concentrations
Question: We are observing significant inter-individual variability in the plasma concentrations (Cmax and AUC) of lansoprazole in our beagle dog cohort. What could be the cause, and how can we mitigate this?
Answer:
High variability in lansoprazole plasma concentrations is a frequently encountered issue, primarily due to the inherent physiological differences in beagle dogs and the physicochemical properties of the drug.
Potential Causes:
-
Variable Gastric pH: Beagle dogs, particularly in a fasted state, exhibit a wide range of gastric pH values (from 2.7 to 8.3).[1][2] Lansoprazole is an acid-labile compound, meaning it degrades rapidly in highly acidic environments.[3] Variations in gastric pH among dogs will lead to inconsistent drug degradation and, consequently, variable absorption.
-
Food Effect: The presence and composition of food in the stomach can significantly alter lansoprazole absorption. Food can act as a buffer, temporarily increasing gastric pH and protecting the drug from degradation. However, the timing of administration relative to feeding is critical.[3][4]
-
Formulation Inconsistencies: The type of formulation used is paramount. Non-enteric-coated formulations will likely result in substantial pre-systemic degradation of lansoprazole.
Troubleshooting Steps:
-
Standardize Feeding Conditions:
-
Fasted State: If the protocol requires a fasted state, ensure a consistent fasting period (typically overnight) for all animals. Be aware that even in a fasted state, gastric pH can be highly variable.
-
Fed State: If a fed state is preferred to buffer gastric acid, standardize the meal type (e.g., standard chow, high-fat diet), meal size, and the time of drug administration relative to feeding (e.g., 30 minutes post-meal). Administering lansoprazole after feeding has been shown to increase AUC and Cmax and reduce variability.[1]
-
-
Optimize Drug Formulation:
-
Enteric Coating: Utilize formulations with an enteric coating that protects the lansoprazole from the acidic environment of the stomach and allows for its release in the more neutral pH of the small intestine.
-
Buffered Formulations: Consider using a formulation that includes a buffering agent, such as sodium bicarbonate (NaHCO3). This can create a less acidic microenvironment in the stomach, enhancing drug stability and absorption.[3]
-
-
Pre-treatment to Standardize Gastric pH:
-
For terminal studies or when ethically justified, pre-treatment with a gastric acid secretagogue like pentagastrin can be used to induce a consistently acidic environment across all animals, although this may not be suitable for all study designs.[2]
-
Issue 2: Inconsistent Gastric pH Suppression
Question: Our study aims to evaluate the pharmacodynamic effect of lansoprazole by measuring gastric pH. However, the degree and duration of pH elevation are inconsistent across our subjects. How can we achieve more uniform results?
Answer:
Inconsistent pharmacodynamic responses to lansoprazole are often linked to the same factors that cause pharmacokinetic variability.
Potential Causes:
-
Variable Drug Absorption: If the amount of lansoprazole reaching systemic circulation is inconsistent (as detailed in Issue 1), the resulting inhibition of the proton pump (H+/K+-ATPase) in gastric parietal cells will also be variable.
-
Timing of Administration: Proton pump inhibitors (PPIs) like lansoprazole are most effective when administered before a meal (e.g., 30-45 minutes prior).[4] This timing ensures that the drug is available to inhibit the proton pumps that are activated by feeding.
-
Dosage: The administered dose may not be sufficient to achieve a consistent and significant elevation in gastric pH in all animals, especially given the potential for variable absorption.
Troubleshooting Steps:
-
Address Pharmacokinetic Variability: First, implement the troubleshooting steps outlined in Issue 1 to ensure more consistent drug absorption.
-
Standardize Administration Time Relative to Meals: For optimal efficacy, administer lansoprazole approximately 30-45 minutes before feeding. This timing allows the drug to reach its peak plasma concentration when the proton pumps are most active.[4]
-
Dose Optimization: If variability persists, consider a dose-ranging study to determine the optimal dose of your specific lansoprazole formulation required to achieve consistent gastric pH control in your beagle dog colony.
-
Continuous pH Monitoring: Employ continuous gastric pH monitoring systems to obtain a complete profile of gastric acidity over time. This will provide a more accurate assessment of the drug's effect compared to single time-point measurements.
Frequently Asked Questions (FAQs)
Q1: What is the optimal formulation for administering lansoprazole to beagle dogs?
A1: Due to its acid-labile nature, lansoprazole should be administered in a formulation that protects it from gastric acid. Enteric-coated granules or capsules are standard.[3] A compound formulation containing an antacid like sodium bicarbonate can also significantly improve absorption by buffering the stomach's acidic environment.[3]
Q2: Should lansoprazole be administered in a fasted or fed state?
A2: The choice between a fasted or fed state depends on the study's objectives.
-
Fasted State: Administration in a fasted state can lead to high variability in absorption due to the wide range of gastric pH in beagle dogs.[1][2]
-
Fed State: Administering lansoprazole after a meal can buffer the gastric acid, potentially leading to higher and more consistent absorption.[1] If a fed state is chosen, the type of meal and the timing of administration should be standardized across all animals.
Q3: What are the typical pharmacokinetic parameters of lansoprazole in beagle dogs?
A3: Pharmacokinetic parameters are highly dependent on the formulation, dose, and feeding conditions. The following tables summarize data from various studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Compound Lansoprazole Capsule (with NaHCO3) vs. an Enteric-Coated Capsule in Fasted Beagle Dogs
| Parameter | Compound Capsule (1 mg/kg) | Enteric-Coated Capsule (1 mg/kg) |
| Tmax (h) | 0.33 ± 0.14 | 1.50 ± 0.45 |
| Cmax (ng/mL) | 1298.4 ± 356.2 | 876.5 ± 214.7 |
| AUC (0-t) (ng·h/mL) | 2876.9 ± 745.3 | 2109.8 ± 567.1 |
| AUC (0-∞) (ng·h/mL) | 3012.6 ± 812.5 | 2254.3 ± 601.8 |
Data adapted from a study on a new type of compound lansoprazole capsule. The compound capsule demonstrated faster absorption (lower Tmax) and higher exposure (Cmax and AUC) compared to the traditional enteric-coated formulation.[3]
Table 2: Pharmacokinetic Parameters of Dexlansoprazole (30 mg) Formulations in Fasted Beagle Dogs
| Parameter | Test Formulation | Reference Formulation |
| Tmax (h) | 2.0 ± 1.7 | 2.0 ± 1.7 |
| Cmax (ng/mL) | 1643.0 ± 988.8 | 1498.2 ± 876.9 |
| AUC (0-t) (ng·h/mL) | 4094.5 ± 3259.6 | 3684.9 ± 1761.5 |
| AUC (0-∞) (ng·h/mL) | 4137.5 ± 3251.0 | 3709.6 ± 1770.5 |
Dexlansoprazole is the R-enantiomer of lansoprazole. This data shows a comparison between a test and a reference formulation, indicating similar pharmacokinetic profiles.[5]
Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation of Oral Lansoprazole
-
Animal Model: Beagle dogs (n=6-8), fasted overnight with free access to water.
-
Dosing: Administer the lansoprazole formulation orally at the desired dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., 1-2 mL) from a suitable vein (e.g., cephalic or jugular) into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at the following time points: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Determine the concentration of lansoprazole in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: Pharmacodynamic Evaluation using Gastric pH Monitoring
-
Animal Model: Beagle dogs, acclimatized to the experimental conditions.
-
pH Probe Placement: Under light sedation or anesthesia, place a calibrated wireless pH monitoring capsule in the stomach of each dog. Allow for a recovery period as recommended by the manufacturer.
-
Baseline pH Recording: Record the baseline gastric pH for a 24-hour period to establish individual diurnal variations.
-
Dosing: Administer the lansoprazole formulation as per the study design (e.g., once daily for 7 days). Standardize the time of administration relative to feeding.
-
Continuous pH Monitoring: Continue to record the gastric pH throughout the treatment period.
-
Data Analysis: Analyze the pH data to determine key pharmacodynamic endpoints, such as the mean 24-hour gastric pH, the percentage of time the gastric pH remains above a certain threshold (e.g., pH > 3 or pH > 4), and the onset and duration of the antisecretory effect.
Visualizations
Caption: Mechanism of action of lansoprazole and the impact of formulation.
Caption: Troubleshooting workflow for inconsistent lansoprazole results.
References
- 1. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Lansoprazole Interference with Common Laboratory Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential interference of lansoprazole with common laboratory assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which common laboratory assays are known to be affected by lansoprazole?
A1: Lansoprazole has been reported to interfere with several common laboratory assays, potentially leading to erroneous results. The most well-documented interferences include:
-
False-positive results for Tetrahydrocannabinol (THC) immunoassays.
-
Elevated levels of Chromogranin A (CgA), a biomarker for neuroendocrine tumors.
-
Increased serum concentrations of Methotrexate, an anticancer and immunosuppressive drug.
-
False-negative results in diagnostic tests for Helicobacter pylori infection.
Q2: What is the recommended washout period for lansoprazole before conducting these assays?
A2: To mitigate the risk of inaccurate results, a washout period is crucial. The recommended duration varies depending on the assay:
-
Chromogranin A (CgA) Assays: A minimum of two weeks is recommended to allow CgA levels to return to baseline.[1][2][3]
-
Helicobacter pylori Diagnostic Tests (Urea Breath Test and Stool Antigen Test): It is advised to discontinue lansoprazole for at least two weeks prior to testing to avoid false-negative results.[4][5][6][7]
-
Methotrexate Monitoring: While a definitive washout period is not universally established, it is recommended to discontinue proton pump inhibitors several days before administering methotrexate, especially high doses.[8]
-
THC Immunoassays: Due to conflicting data, if a false positive is suspected, confirmatory testing by a different method (e.g., GC-MS) is recommended. A washout period may be considered on a case-by-case basis.
Troubleshooting Guides
Issue 1: Unexpected Positive Result in a THC Immunoassay
Potential Cause: Lansoprazole and other proton pump inhibitors have been associated with false-positive results in some THC screening immunoassays.[9][10] However, it is important to note that not all immunoassays are affected. One study using the THC One Step Marijuana Test Strip® found no false-positive results in individuals taking lansoprazole.[11][12]
Troubleshooting Steps:
-
Confirm the specific immunoassay used: Different assays have varying degrees of cross-reactivity.
-
Review the patient's medication history: Note the dosage and duration of lansoprazole treatment.
-
Perform a confirmatory test: Utilize a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm the presence of THC metabolites.[13] These methods are not susceptible to interference from lansoprazole.
-
Consider a washout period: If feasible and clinically appropriate, discontinue lansoprazole for a period and repeat the immunoassay.
Issue 2: Elevated Chromogranin A (CgA) Levels in a Patient Without Evidence of a Neuroendocrine Tumor
Potential Cause: Lansoprazole significantly increases serum CgA levels.[1][2] This is a physiological effect, not an analytical interference with the assay itself. The mechanism involves the inhibition of gastric acid secretion, leading to an increase in gastrin levels, which in turn stimulates the proliferation of enterochromaffin-like (ECL) cells and the release of CgA.
Troubleshooting Steps:
-
Verify lansoprazole use: Confirm if the patient is currently taking or has recently taken lansoprazole or other proton pump inhibitors.
-
Implement a washout period: Discontinue lansoprazole for at least two weeks and then repeat the CgA measurement.[1][2][3] In one case, CgA levels normalized within five days of stopping lansoprazole.[14]
Issue 3: Higher than Expected Methotrexate Levels and/or Signs of Methotrexate Toxicity
Potential Cause: Lansoprazole can interfere with the renal elimination of methotrexate, leading to increased serum concentrations and a higher risk of toxicity.[8][19][20] The proposed mechanism is the inhibition of renal transporters, such as organic anion transporters (OAT1 and OAT3), which are involved in the active secretion of methotrexate in the kidneys.[19][21][22]
Troubleshooting Steps:
-
Review concomitant medications: Carefully check if the patient is receiving lansoprazole or other PPIs concurrently with methotrexate.
-
Monitor methotrexate levels closely: If co-administration is unavoidable, more frequent monitoring of methotrexate serum levels is recommended.[19]
-
Assess renal function: Patients with pre-existing renal impairment are at a higher risk for this interaction.
-
Consider alternative acid-reducing agents: If acid suppression is necessary, an H2-receptor antagonist may be a safer alternative as they are not reported to have the same degree of interaction.[8]
Issue 4: Negative Helicobacter pylori Test in a Patient with Persistent Symptoms
Potential Cause: Lansoprazole suppresses the growth and urease activity of H. pylori, which can lead to false-negative results in both the urea breath test (UBT) and the stool antigen test (SAT).[4][23][24][25][26]
Troubleshooting Steps:
-
Confirm recent lansoprazole use: Inquire about the patient's use of lansoprazole or other PPIs in the weeks leading up to the test.
-
Recommend a washout period: Advise the patient to discontinue lansoprazole for at least two weeks before repeating the H. pylori test.[4][5][6][7]
-
Interpret results with caution if washout is not possible: If a patient must remain on a PPI, a negative test result should be interpreted with caution.[27] A positive result while on a PPI is likely a true positive.
Data Presentation
Table 1: Lansoprazole Interference with Chromogranin A (CgA) Assays
| Parameter | Finding | Reference |
| Effect on CgA Levels | Significant increase (approximately 2.5-fold) after one week of treatment. | [1][2] |
| Mechanism | Inhibition of gastric acid secretion leads to hypergastrinemia, which stimulates enterochromaffin-like (ECL) cells to release CgA. | |
| Time to Normalization | CgA levels typically return to baseline within two weeks of discontinuing lansoprazole. | [1][2][3] |
| Case Report Data | In one case, a 7-fold increase in CgA was observed, which normalized within five days of stopping high-dose lansoprazole. | [14] |
Table 2: Lansoprazole Interference with Helicobacter pylori Diagnostic Tests
| Test Type | Effect of Lansoprazole | Recommended Washout Period | Reference |
| Urea Breath Test (UBT) | Can cause false-negative results. In one study, 20% of patients on lansoprazole had a false-negative result after two weeks. | At least 2 weeks | [6][23][24][25][26] |
| Stool Antigen Test (SAT) | Can cause false-negative results due to suppression of bacterial load. | At least 2 weeks | [4][5][7] |
Experimental Protocols
Protocol 1: Assessment of Lansoprazole Interference on Chromogranin A Levels
This protocol is based on the methodology described in the study by Korse et al. (2011).
-
Subject Recruitment: Recruit healthy volunteers with no evidence of neuroendocrine tumors.
-
Baseline Measurement: Collect a baseline blood sample for serum CgA and gastrin analysis.
-
Lansoprazole Administration: Administer a standard daily dose of lansoprazole (e.g., 30 mg) for a defined period (e.g., 7 days).
-
On-Treatment Measurement: Collect a second blood sample on the final day of lansoprazole administration for CgA and gastrin analysis.
-
Washout Period: Discontinue lansoprazole administration.
-
Post-Treatment Monitoring: Collect serial blood samples at specified time points after discontinuation (e.g., days 1, 3, 7, and 14) to monitor the return of CgA and gastrin levels to baseline.
-
CgA Assay: Analyze serum CgA levels using a validated immunoassay.
-
Data Analysis: Compare CgA and gastrin levels at baseline, during treatment, and after the washout period to determine the magnitude and duration of the interference.
Protocol 2: Evaluation of Lansoprazole Interference on Urea Breath Test for H. pylori
This protocol is adapted from studies investigating PPI interference with the UBT.
-
Subject Selection: Enroll patients with confirmed H. pylori infection (e.g., by histology and a positive baseline UBT).
-
Baseline UBT: Perform a baseline 13C- or 14C-urea breath test according to the manufacturer's instructions.
-
Lansoprazole Administration: Administer a standard daily dose of lansoprazole (e.g., 30 mg) for a period of 14 days.
-
On-Treatment UBT: Repeat the UBT on the final day of lansoprazole treatment.
-
Washout Period: Discontinue lansoprazole.
-
Post-Washout UBT: Perform a final UBT after a two-week washout period to confirm the return to a positive result.
-
Data Analysis: Compare the UBT results (e.g., delta over baseline values) at the three time points to determine the rate of false-negative results during lansoprazole treatment and the time to reversion after discontinuation.
Visualizations
Caption: Signaling pathway of lansoprazole-induced elevation of Chromogranin A.
Caption: Mechanism of lansoprazole interference with methotrexate renal clearance.
Caption: Recommended workflow for H. pylori testing in patients on lansoprazole.
References
- 1. Effect of short-term proton pump inhibitor treatment and its discontinuation on chromogranin A in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of short-term proton pump inhibitor treatment and its discontinuation on chromogranin A in healthy subjects. | Sigma-Aldrich [sigmaaldrich.com]
- 3. njmonline.nl [njmonline.nl]
- 4. droracle.ai [droracle.ai]
- 5. Diagnostic Methods for Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sandbox.trascendit-corp.com [sandbox.trascendit-corp.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. drugs.com [drugs.com]
- 9. False positive drug tests - medicines that cause It [singlecare.com]
- 10. Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care [uspharmacist.com]
- 11. researchgate.net [researchgate.net]
- 12. An assessment of urine THC immunoassay in healthy volunteers receiving an oral proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Easily misdiagnosed: caution with urine drug screens for marijuana | The BMJ [bmj.com]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. Effects of long-term treatment with lansoprazole and omeprazole on serum gastrin and the fundic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Lansoprazole and omeprazole have similar effects on plasma gastrin levels, enterochromaffin-like cells, gastrin cells and somatostatin cells in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of oral doses of lansoprazole and omeprazole on gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lansoprazole and Methotrexate Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 20. Methotrexate and Lansoprazole Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 21. scispace.com [scispace.com]
- 22. Proton pump inhibitors inhibit methotrexate transport by renal basolateral organic anion transporter hOAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Different effects of short-term omeprazole, lansoprazole or pantoprazole on the accuracy of the (13)C-urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Influence of lansoprazole, famotidine, roxatidine and rebamipide administration on the urea breath test for the diagnosis of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lansoprazole and ranitidine affect the accuracy of the 14C-urea breath test by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. H. pylori test OK for people on PPIs, with caution | MDedge [mdedge.com]
Technical Support Center: Lansoprazole Pharmacokinetic Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting pharmacokinetic (PK) studies with lansoprazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Study Design & Subject Variability
Question: We are observing high inter-individual variability in our lansoprazole PK data (Cmax and AUC). What is the most likely cause and how can we mitigate this?
Answer:
High variability in lansoprazole exposure is a well-documented pitfall, primarily driven by genetic polymorphism in the Cytochrome P450 2C19 (CYP2C19) enzyme.[1][2][3] Lansoprazole is extensively metabolized in the liver, with CYP2C19 responsible for the main hydroxylation pathway and CYP3A4 involved in sulfone formation.[1][4][5][6]
Individuals can be classified into three main groups based on their CYP2C19 genotype:
-
Extensive Metabolizers (EMs): Carry two functional alleles, leading to normal, rapid metabolism.
-
Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele, leading to reduced metabolic capacity.
-
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to significantly reduced metabolism and much higher drug exposure.[1][3]
Troubleshooting Steps:
-
Genotype Study Participants: Stratify your study population by CYP2C19 genotype. This is the most effective way to understand and account for the variability. Significant differences in Cmax and AUC are expected between these groups.[3][5]
-
Statistical Analysis: In your statistical plan, pre-specify subgroup analyses based on metabolizer status. This will allow you to characterize the pharmacokinetics within each group accurately.
-
Enantiomer-Specific Analysis: The metabolism of lansoprazole is stereoselective. The (S)-enantiomer is more susceptible to CYP2C19-mediated metabolism than the (R)-enantiomer. In EMs, (S)-lansoprazole is cleared much faster, leading to higher plasma concentrations of (R)-lansoprazole.[7] Consider chiral analysis if the differential effects of enantiomers are relevant to your research question.
Quantitative Data: Impact of CYP2C19 on Lansoprazole PK
The following table summarizes the significant differences in key pharmacokinetic parameters of lansoprazole after a single 30 mg oral dose across different CYP2C19 metabolizer groups.
| Parameter | Homozygous EM (hmEM) | Heterozygous EM (htEM) | Poor Metabolizer (PM) |
| Cmax (ng/mL) | 467.7 ± 189.6 | 733.9 ± 195.8 | 1321.4 ± 217.6 |
| AUC₀₋t (ng·h/mL) | 1146.7 ± 455.7 | 2038.9 ± 533.1 | 6386.9 ± 1238.1 |
| AUC₀₋inf (ng·h/mL) | 1162.9 ± 462.1 | 2074.8 ± 543.8 | 6690.8 ± 1341.6 |
| Data derived from a study in healthy Chinese volunteers. Significant differences (p < 0.001) were observed between all groups for these parameters.[3][5] |
FAQ 2: Bioanalytical & Sample Handling Issues
Question: Our measured plasma concentrations of lansoprazole are lower than expected, or we are seeing evidence of degradation. What are the common pre-analytical and analytical pitfalls?
Answer:
Lansoprazole is an acid-labile compound, meaning it degrades rapidly in acidic environments.[8] It is also sensitive to temperature and light. Improper sample handling is a critical pitfall that can lead to artificially low concentration measurements.
Troubleshooting & Prevention Guide:
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., heparin).[1] Place samples on ice immediately after collection.
-
Plasma Separation: Centrifuge the blood samples at 4°C within a short timeframe (e.g., 10-15 minutes) of collection to separate the plasma.[1]
-
pH & Stability: Lansoprazole is unstable in aqueous solutions, with stability being highly pH-dependent. At room temperature, its half-life can be as short as 30 minutes at pH 5.[9] While plasma is naturally buffered around pH 7.4, ensure no acidic reagents are introduced during processing. Some studies utilize basic buffers (e.g., sodium bicarbonate) for creating oral suspensions, highlighting the need to avoid acidity.[9][10]
-
Storage: Immediately freeze plasma samples at -20°C or, preferably, -80°C after separation and store them protected from light.[11] Stability testing has shown lansoprazole to be stable in serum at -20°C for at least two weeks.[11] However, repeated freeze-thaw cycles should be avoided.[12]
-
Extraction: Use a validated bioanalytical method, typically LC-MS/MS, for quantification.[13][14] Ensure the extraction method (e.g., protein precipitation or solid-phase extraction) is efficient and does not contribute to degradation.[13][14]
FAQ 3: Study Conduct & Data Interpretation
Question: Our bioequivalence study for a new lansoprazole formulation failed under fed conditions. Why does food have such a significant impact?
Answer:
A major pitfall in lansoprazole clinical studies is underestimating the effect of food on its absorption. Co-administration with food significantly reduces the rate and extent of lansoprazole absorption.[4][15][16]
Key Issues:
-
Reduced Bioavailability: Taking lansoprazole after a meal can reduce its Cmax and AUC by 50-70%.[4] One study noted a 27% decrease in bioavailability when administered with a standard meal.[15]
-
Delayed Absorption: The time to reach peak plasma concentration (Tmax) is significantly delayed when the drug is taken with food.[15][17][18]
Troubleshooting and Recommendations:
-
Dosing Instructions: For any clinical study, it is critical to standardize the dosing conditions. Lansoprazole must be administered on an empty stomach (fasting state) to ensure maximal and consistent absorption.[15]
-
Bioequivalence Study Design: When designing BE studies, protocols must strictly define the fasting or fed state. If a fed study is required by regulatory agencies, the timing and composition of the meal must be standardized across all subjects and study periods.
-
Patient Counseling: In a clinical setting, patients should be instructed to take lansoprazole before meals.[4]
FAQ 4: Drug-Drug Interactions (DDI)
Question: We are planning a DDI study with lansoprazole. What are the primary mechanisms of interaction we should be aware of?
Answer:
Lansoprazole can be the perpetrator or victim of drug interactions through two main mechanisms: alteration of gastric pH and modulation of metabolic enzymes (CYP2C19 and CYP3A4).
Mechanisms of Interaction:
-
Gastric pH-Dependent Absorption: By increasing gastric pH, lansoprazole can decrease the absorption of drugs that require an acidic environment for dissolution and absorption (e.g., atazanavir, ketoconazole).[4][19]
-
CYP450 Enzyme System:
-
Victim: Lansoprazole is a substrate of CYP2C19 and CYP3A4.[4][5] Co-administration with strong inhibitors of CYP2C19 (e.g., fluvoxamine) or CYP3A4 can significantly increase lansoprazole plasma concentrations.[20] Conversely, inducers of these enzymes (e.g., rifampin) can decrease its exposure.
-
Perpetrator: Lansoprazole itself can inhibit or induce the metabolism of other drugs, though most interactions are not considered clinically significant.[6][21] However, caution is advised with drugs that have a narrow therapeutic index and are metabolized by CYP2C19. It may also interact with methotrexate, potentially increasing its toxicity.[19]
-
Considerations for DDI Study Design:
-
Mechanism-Based Selection: Select investigational drugs based on their known properties (pH-dependent absorption, CYP metabolism pathway).
-
Genotyping: As with single-dose PK studies, genotyping subjects for CYP2C19 is crucial, as the magnitude of an interaction involving this enzyme will differ between EMs and PMs.[20] For instance, the effect of a CYP2C19 inhibitor will be much more pronounced in EMs than in PMs, who already have low enzyme activity.[20]
Experimental Protocols & Visualizations
Protocol: Quantification of Lansoprazole in Human Plasma by LC-MS/MS
This is a generalized protocol based on common methodologies.[12][13][14] It must be fully validated for your specific laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of thawed human plasma into a microcentrifuge tube.
-
Add 25 µL of an internal standard (IS) working solution (e.g., pantoprazole or omeprazole in methanol).[13]
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Lansoprazole: Monitor the transition from the parent ion to a specific product ion.
-
Internal Standard: Monitor the specific parent-to-product ion transition for the chosen IS.
-
-
Visualizations
Caption: Workflow for a lansoprazole PK study highlighting critical steps and potential pitfalls.
Caption: Metabolic pathways of lansoprazole, emphasizing the key role of the polymorphic CYP2C19 enzyme.
Caption: A decision tree to troubleshoot common causes of unexpected lansoprazole PK results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a highly sensitive LC-MS/MS method for quantitation of dexlansoprazole in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamopen.com [benthamopen.com]
- 14. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of food and antacids on lansoprazole absorption and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of food and antacids on lansoprazole absorption and disposition. | Semantic Scholar [semanticscholar.org]
- 17. Effect of Food and Dosing Regimen on Safety and Efficacy of Proton Pump Inhibitors Therapy—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. drugs.com [drugs.com]
- 20. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Ensuring consistent Lansoprazole release from compounded oral suspensions
Welcome to the Technical Support Center for the compounding of lansoprazole oral suspensions. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent drug release and overcoming common challenges encountered during formulation and testing.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of compounded lansoprazole oral suspensions?
A1: The primary factor is pH. Lansoprazole is highly unstable in acidic environments and degrades rapidly.[1][2][3] Maintaining a sufficiently alkaline pH, typically around 8.0-8.5, is crucial for its stability.[1] Temperature is another critical factor; refrigerated storage is generally recommended to prolong stability.[4][5][6][7] Exposure to light can also contribute to degradation over extended periods.[1]
Q2: What are the recommended vehicles for compounding lansoprazole oral suspensions?
A2: A common and effective vehicle is an 8.4% sodium bicarbonate solution, which provides the necessary alkaline pH for stability.[1][4][5] Commercially available suspending vehicles like Ora-Blend®, which is buffered and contains suspending agents, are also frequently used in conjunction with sodium bicarbonate.[1][8] The choice of vehicle will impact the stability and beyond-use date of the suspension.
Q3: What is the expected beyond-use date (BUD) for a compounded lansoprazole suspension?
A3: The BUD can vary significantly based on the formulation and storage conditions. For suspensions compounded with 8.4% sodium bicarbonate, studies have shown stability for as short as 7 days when refrigerated and 48 hours at room temperature when stored in plastic oral syringes.[4][5] Other studies have reported stability for up to 14 days under refrigeration.[4][5][6][7] When using commercial kits like FIRST-Lansoprazole, a BUD of up to 30 days with refrigeration may be appropriate.[2] It is imperative to consult specific stability studies for the formulation being used.
Q4: What are the essential quality control tests for ensuring the consistency of our compounded lansoprazole suspension?
A4: A comprehensive quality control assessment should include:
-
pH measurement: To ensure the required alkalinity.
-
Visual inspection: For changes in color, odor, and presence of foreign matter or microbial growth.[1][2]
-
Resuspendability: To check for caking or difficulty in redispersing the active pharmaceutical ingredient (API).
-
Viscosity and Rheological Properties: To ensure pourability and dose uniformity.[1][2]
-
Assay for Lansoprazole Content: To confirm potency.
-
Particle Size Analysis: To ensure uniformity, which can affect dissolution and bioavailability.[9]
-
In Vitro Dissolution Testing: To assess the drug release profile.
Troubleshooting Guides
Issue 1: Inconsistent or Failed Dissolution Tests
Symptom: The percentage of lansoprazole released during in vitro dissolution testing is variable between batches or fails to meet specifications (e.g., not less than 75% in 45 minutes in an appropriate buffer).[10]
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate pH of Dissolution Medium | Verify the pH of the dissolution buffer (e.g., phosphate buffer pH 7.6) is accurate and consistently prepared.[10] An incorrect pH can affect the solubility and release of lansoprazole. |
| Particle Size Variation | Conduct particle size analysis of the lansoprazole powder. Larger or aggregated particles will have a slower dissolution rate. If necessary, implement a milling or sieving step to ensure a consistent and fine particle size.[9] |
| Improper Wetting of API | Ensure the lansoprazole powder is properly wetted during the compounding process. Inadequate wetting can lead to clumping and poor dispersion.[1] |
| Viscosity of the Suspension | High viscosity can hinder drug release.[9] Evaluate and adjust the concentration of suspending agents (e.g., xanthan gum, carboxymethylcellulose) as needed.[2][11] |
| Interaction with Excipients | Review the compatibility of all excipients with lansoprazole. Some excipients may interfere with its dissolution. |
Issue 2: Rapid Degradation of Lansoprazole in Suspension
Symptom: Assay results show a significant loss of lansoprazole potency in the suspension well before the intended beyond-use date.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Low pH of the Suspension | Immediately measure the pH of the suspension. It should be alkaline (pH 8.0-8.5).[1] If the pH is low, the amount of alkalizing agent (e.g., sodium bicarbonate) may be insufficient or the buffering capacity of the vehicle is inadequate. |
| Improper Storage Conditions | Confirm that the suspension is being stored at the correct temperature (refrigerated at 2-8°C).[4][5] Ensure the suspension is protected from light by using amber or light-resistant containers.[1] |
| Decomposition of Sodium Bicarbonate | In aqueous solutions, sodium bicarbonate can slowly decompose, especially if exposed to heat, leading to a drop in pH.[1] Ensure fresh, high-quality sodium bicarbonate is used. |
| Microbial Contamination | Although less common with proper compounding, microbial growth can alter the pH and degrade the API. Consider adding a suitable preservative if the formulation allows and perform microbial limits testing.[11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Assay for Lansoprazole
Objective: To quantify the concentration of lansoprazole in an oral suspension and assess its stability over time.
Methodology:
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of USP Lansoprazole Reference Standard in a suitable solvent (e.g., a 3:2 mixture of 0.1 M NaOH and acetonitrile).[12]
-
Create a series of working standards by diluting the stock solution to achieve concentrations spanning the expected range of the samples (e.g., 10-150 µg/mL).[10]
-
-
Sample Preparation:
-
Accurately weigh a portion of the suspension and dilute it with the mobile phase or a suitable diluent to achieve a theoretical lansoprazole concentration within the calibration range.
-
The sample may require centrifugation and filtration through a 0.45 µm filter before injection to remove particulate matter.[4]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the lansoprazole concentration in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: In Vitro Dissolution Testing for Lansoprazole Suspension
Objective: To evaluate the release profile of lansoprazole from the compounded oral suspension.
Methodology:
-
Dissolution Apparatus: USP Apparatus 2 (Paddle).[10]
-
Dissolution Medium:
-
Acid Stage (for delayed-release particles): 500 mL of 0.1 N HCl for 60-120 minutes to simulate gastric fluid.[10][12]
-
Buffer Stage: After the acid stage, add a buffer concentrate to the vessel to raise the pH to a suitable level (e.g., phosphate buffer at pH 7.6) and increase the volume to 900 mL.[10][12] This simulates the intestinal environment.
-
-
Test Parameters:
-
Procedure:
-
Introduce a precise volume of the suspension (equivalent to a single dose of lansoprazole) into the dissolution vessel containing the acid stage medium.
-
After the specified time in the acid stage, proceed to the buffer stage.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes) during the buffer stage.
-
Filter the samples immediately.
-
-
Analysis:
-
Analyze the concentration of dissolved lansoprazole in each sample using a validated analytical method, such as the HPLC method described above.
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Summary
Table 1: Stability of Compounded Lansoprazole Suspensions Under Different Conditions
| Formulation Vehicle | Storage Temperature | Reported Stability (Beyond-Use Date) | Reference |
| 8.4% Sodium Bicarbonate | Refrigerated (2-8°C) | 7 days | [4][5] |
| 8.4% Sodium Bicarbonate | Room Temperature (~22°C) | 48 hours | [4][5] |
| 8.4% Sodium Bicarbonate | Refrigerated (4°C) | 14 days | [6][7] |
| 8.4% Sodium Bicarbonate | Room Temperature (22°C) | 8 hours | [6][7] |
| FIRST-Lansoprazole Kit | Refrigerated | Up to 30 days | [2] |
| Ora-Blend with Sodium Bicarbonate | Refrigerated (4.5-5.5°C) | 7 days | [8] |
| Ora-Blend with Sodium Bicarbonate | Room Temperature (21-22°C) | < 7 days (accelerated degradation) | [8] |
Visualizations
Caption: Troubleshooting workflow for inconsistent dissolution results.
Caption: Key factors influencing the stability of lansoprazole.
References
- 1. Lansoprazole 3 mg/mL Oral Suspension [uspharmacist.com]
- 2. Lansoprazole 3 mg/mL Suspension [uspharmacist.com]
- 3. Compounding Update | USPharmacist [uspharmacist.com]
- 4. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [researchworks.creighton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Quality evaluation of extemporaneous delayed-release liquid formulations of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ijtimes.com [ijtimes.com]
- 11. A Critical Assessment of Extemporaneous Formulations for Proton Pump Inhibitors: The Importance of Proper Vehicle Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Lansoprazole vs. Omeprazole for Erosive Esophagitis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely prescribed proton pump inhibitors (PPIs), lansoprazole and omeprazole, in the healing of erosive esophagitis. The information presented is collated from meta-analyses and large-scale clinical trials to offer an objective overview supported by experimental data.
Data Presentation: Healing Efficacy in Erosive Esophagitis
The following tables summarize the healing rates of erosive esophagitis with standard doses of lansoprazole (30 mg daily) and omeprazole (20 mg daily) at 4 and 8 weeks of treatment, based on data from a meta-analysis of randomized controlled trials and a large head-to-head clinical trial.[1][2][3]
Table 1: Pooled Healing Rates from Meta-Analysis (Per-Protocol Analysis) [1][2][3]
| Treatment Group | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |
| Lansoprazole (30 mg) | 77.7% | 88.7% |
| Omeprazole (20 mg) | 74.7% | 87.0% |
Table 2: Pooled Healing Rates from Meta-Analysis (Intention-to-Treat Analysis) [1][2][3]
| Treatment Group | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |
| Lansoprazole (30 mg) | 72.7% | 83.3% |
| Omeprazole (20 mg) | 70.8% | 81.8% |
The meta-analysis concluded that there were no statistically significant differences in the healing rates of erosive esophagitis between lansoprazole 30 mg and omeprazole 20 mg.[1][3]
Experimental Protocols
The clinical trials included in the analyses cited above followed rigorous methodologies to ensure the validity and reliability of the findings. Below are the detailed experimental protocols typically employed in such studies.
Study Design
The majority of comparative studies are randomized, double-blind, multicenter clinical trials.[1][2][3][4][5][6] This design minimizes bias by ensuring that neither the patients nor the investigators know which treatment is being administered.
Patient Population
Inclusion and exclusion criteria are critical for defining the study population.
Inclusion Criteria:
-
Adult patients (typically 18 years or older).
-
Endoscopically confirmed erosive esophagitis. The severity of esophagitis is graded using a standardized classification system, most commonly the Los Angeles (LA) Classification.[1][7][8][9][10]
-
Presence of symptoms such as heartburn.
Exclusion Criteria:
-
History of gastric or esophageal surgery.
-
Presence of other significant gastrointestinal conditions like gastric or duodenal ulcers.
-
Use of other medications that could interfere with the study results.
-
Pregnancy or lactation.
Treatment Regimen
-
Lansoprazole Group: Patients receive 30 mg of lansoprazole once daily.
-
Omeprazole Group: Patients receive 20 mg of omeprazole once daily.
-
Duration: The treatment period is typically 8 weeks.[4][5][6]
Efficacy Assessment
The primary endpoint for efficacy is the healing of erosive esophagitis, as confirmed by endoscopy at 4 and 8 weeks of treatment. Healing is defined as the complete resolution of all esophageal erosions.
Endoscopic Assessment: The Los Angeles (LA) Classification is the most widely used and validated system for grading the severity of erosive esophagitis.[1][7][8][9][10] It is based on the extent of mucosal breaks (erosions).
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.[1][7][8]
-
Grade B: One or more mucosal breaks longer than 5 mm, that do not extend between the tops of two mucosal folds.[1][7][8]
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.[1][7]
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.[1][7]
Other classification systems, such as the Savary-Miller and Hetzel-Dent classifications, have also been used but are less common in recent trials.[11][12][13][14][15][16][17][18]
Symptom Assessment: Secondary endpoints often include the relief of symptoms, such as heartburn. Patients are typically asked to maintain a daily diary to record the frequency and severity of their symptoms.
Mandatory Visualizations
Mechanism of Action of Proton Pump Inhibitors
Caption: Mechanism of action of proton pump inhibitors.
Experimental Workflow for a Comparative Clinical Trial
Caption: Experimental workflow of a comparative clinical trial.
References
- 1. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
- 2. Meta-analysis of randomized controlled trials comparing standard clinical doses of omeprazole and lansoprazole in erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Comparing lansoprazole and omeprazole in onset of heartburn relief: results of a randomized, controlled trial in erosive esophagitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abidipharma.com [abidipharma.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. iwgco.net [iwgco.net]
- 10. jwatch.org [jwatch.org]
- 11. Grading classification of reflux esophagitis [pediatricgastrointestinalendoscopy.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Website [eprovide.mapi-trust.org]
- 14. Savary-Miller-Klassifikation - DocCheck Flexikon [flexikon.doccheck.com]
- 15. [Endoscopic classification of reflux esophagitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Los Angeles and Savary-Miller systems for grading esophagitis: utilization and correlation with histology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the diagnostic utility of endoscopic scoring systems in children? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lansoprazole and Esomeprazole in Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the acid-suppressing capabilities of two widely used proton pump inhibitors (PPIs), lansoprazole and esomeprazole. The following sections detail their relative performance in various clinical endpoints, supported by experimental data and methodologies.
Mechanism of Action: Targeting the Gastric Proton Pump
Both lansoprazole and esomeprazole are substituted benzimidazoles that function as irreversible inhibitors of the gastric H+/K+-ATPase (proton pump).[1][2] This enzyme represents the final step in the pathway of gastric acid secretion from parietal cells.[1][2] As prodrugs, they require activation in an acidic environment.[1] Following absorption, these PPIs accumulate in the acidic canaliculi of the parietal cells, where they are converted to their active sulfonamide form.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation and a profound and long-lasting inhibition of both basal and stimulated gastric acid secretion.[1]
Comparative Efficacy in Intragastric Acid Suppression
The primary measure of a PPI's pharmacodynamic efficacy is its ability to suppress intragastric acid, often quantified by the percentage of a 24-hour period during which the intragastric pH is maintained above 4.0. This pH level is considered a critical threshold for the healing of acid-related mucosal damage.
Numerous head-to-head clinical trials have demonstrated that esomeprazole generally provides more potent and sustained acid control compared to lansoprazole at standard dosages.
| Parameter | Esomeprazole (40 mg once daily) | Lansoprazole (30 mg once daily) | p-value | Reference(s) |
| Mean % of 24h with intragastric pH > 4.0 (Day 5) | 58.4% | 44.5% | <0.0001 | [3] |
| Mean number of hours with intragastric pH > 4.0 (Day 5) | 14.0 hours | 11.5 hours | ≤0.001 | [3] |
| Mean 24-hour intragastric pH (Day 5) | 4.1 | 3.6 | <0.0001 | [3] |
Table 1: Comparison of Intragastric pH Control with Esomeprazole and Lansoprazole.
A crossover study involving patients with GERD symptoms found that esomeprazole 40 mg once daily maintained intragastric pH above 4.0 for a significantly greater portion of the 24-hour period at steady state (day 5) compared to lansoprazole 30 mg once daily.[3] Similarly, the mean 24-hour intragastric pH was significantly higher with esomeprazole.[3]
Further studies have shown that esomeprazole 40 mg twice daily provides superior control of intragastric pH compared to both once and twice daily dosing of lansoprazole 30 mg.[4][5] Interestingly, esomeprazole 40 mg once daily was found to be comparable to lansoprazole 30 mg twice daily in terms of the number of hours with pH > 4.0.[4][5]
Clinical Outcomes: Healing of Erosive Esophagitis
The superior acid suppression of esomeprazole translates into improved clinical outcomes, particularly in the healing of erosive esophagitis (EE).
| Endpoint | Esomeprazole (40 mg once daily) | Lansoprazole (30 mg once daily) | p-value | Reference(s) |
| Healing Rate at 4 Weeks | Significantly Higher | Lower | <0.001 | [6] |
| Healing Rate at 8 Weeks | 92.6% | 88.8% | 0.0001 | [6] |
| Healing of Moderate to Severe EE at 8 Weeks | 82.4% | 77.5% | 0.007 | [6] |
Table 2: Comparative Healing Rates in Erosive Esophagitis.
A large-scale, multicenter, randomized, double-blind trial involving over 5,000 patients with erosive esophagitis demonstrated that esomeprazole 40 mg was more effective than lansoprazole 30 mg in healing erosive esophagitis at both 4 and 8 weeks.[6] The difference in healing rates was particularly notable in patients with more severe baseline disease (Los Angeles grades C or D).[6]
Role in Helicobacter pylori Eradication
In the context of Helicobacter pylori eradication, the efficacy of PPIs is crucial for creating a neutral gastric environment that enhances the stability and activity of antibiotics. While both lansoprazole and esomeprazole are effective components of triple and quadruple therapy regimens, some studies suggest a potential advantage for esomeprazole. However, the results are not consistently in favor of one agent over the other.
| Therapy | Esomeprazole-based | Lansoprazole-based | p-value | Reference(s) |
| 7-Day Triple Therapy (ITT Analysis) | 69.4% | 73.9% | 0.4982 | [7][8][9][10] |
| 7-Day Triple Therapy (PP Analysis) | 76.9% | 79.8% | 0.6423 | [7][8][9][10] |
| 7-Day Non-Bismuth Quadruple Therapy (ITT Analysis) | 86.1% | 90.1% | Not Statistically Significant | [11] |
| 7-Day Non-Bismuth Quadruple Therapy (PP Analysis) | 90.6% | 92.6% | Not Statistically Significant | [11] |
Table 3: Comparative H. pylori Eradication Rates.
A multicenter, randomized, open-label, non-inferiority trial in Japan found no statistically significant difference in eradication rates between esomeprazole-based and lansoprazole-based 7-day triple therapy.[7][8][9][10] Similarly, a study comparing 7-day non-bismuth concomitant quadruple therapy showed comparable eradication rates between the two PPIs.[11] It is important to note that factors such as antibiotic resistance can significantly influence eradication success rates.[11]
Experimental Protocols
24-Hour Ambulatory Intragastric pH Monitoring
This procedure is the gold standard for assessing the pharmacodynamic effect of acid-suppressing medications.
Key Methodological Steps:
-
Patient Selection: Participants are typically screened for factors that could influence gastric acidity, such as Helicobacter pylori infection.[4][5]
-
Washout Period: A washout period of at least 7-14 days is implemented to eliminate the effects of any prior acid-suppressing medications.[4][5]
-
Catheter Placement: A pH monitoring catheter is inserted transnasally and positioned in the stomach.[12][13]
-
Data Recording: The catheter is connected to a portable data recorder that continuously logs intragastric pH for a 24-hour period.[12][13]
-
Patient Diary: Patients are instructed to maintain a diary to record meal times, sleep periods, and the occurrence of any symptoms.[12]
-
Data Analysis: The recorded pH data is analyzed to calculate key parameters, including the percentage of time the pH is above 4.0 and the mean 24-hour pH.[4][5]
Assessment of Erosive Esophagitis Healing
Clinical trials evaluating the healing of erosive esophagitis typically follow a standardized protocol.
Key Methodological Steps:
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis, graded according to a standardized classification system (e.g., the Los Angeles Classification), are enrolled.[6][14][15]
-
Randomization: Participants are randomly assigned to receive either esomeprazole or lansoprazole in a double-blind manner.[6]
-
Treatment Period: The treatment duration is typically 4 to 8 weeks.[6][14][15]
-
Efficacy Assessment: The primary endpoint is the rate of complete healing of esophageal erosions, as determined by a follow-up endoscopy at the end of the treatment period.[6][16]
-
Symptom Evaluation: Secondary endpoints often include the resolution of symptoms such as heartburn, which is assessed through patient diaries and questionnaires.[6]
Conclusion
The available evidence from head-to-head comparative studies indicates that esomeprazole provides more potent and sustained intragastric acid suppression than lansoprazole at standard therapeutic doses. This enhanced pharmacodynamic profile translates into a statistically significant, albeit modest, clinical advantage in the healing of erosive esophagitis, particularly in patients with more severe disease. In the context of H. pylori eradication, while both PPIs are effective, the superiority of one over the other is less clear and may be influenced by the specific therapeutic regimen and local antibiotic resistance patterns. For researchers and drug development professionals, the choice between these two agents may be guided by the specific clinical endpoint of interest, with esomeprazole offering a more robust and reliable level of acid control.
References
- 1. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. A comparison of esomeprazole and lansoprazole for control of intragastric pH in patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. Esomeprazole Vs Lansoprazole: Comparing PPIs | Click2Pharmacy [click2pharmacy.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Comparative study of esomeprazole and lansoprazole in triple therapy for eradication of Helicobacter pylori in Japan. | Semantic Scholar [semanticscholar.org]
- 9. Comparative study of esomeprazole and lansoprazole in triple therapy for eradication of Helicobacter pylori in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of esomeprazole and lansoprazole in triple therapy for eradication of<i>Helicobacter pylori</i>in Japan | CiNii Research [cir.nii.ac.jp]
- 11. Eradication Rates for Esomeprazole and Lansoprazole-Based 7-Day Non-Bismuth Concomitant Quadruple Therapy for First-Line Anti-Helicobacter pylori Treatment in Real World Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cedarvalleygi.com [cedarvalleygi.com]
- 13. Ambulatory 24-hour multichannel intraluminal impedance-pH monitoring and high resolution endoscopy distinguish patients with non-erosive reflux disease from those with functional heartburn | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimal Management of Erosive Esophagitis: An Evidence-based and Pragmatic Approach [xiahepublishing.com]
- 16. fda.gov [fda.gov]
Validating the Specificity of Lansoprazole for Gastric Proton Pumps: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lansoprazole's specificity for the gastric H+/K+-ATPase (proton pump) against other ATPases and ion channels. The information presented is supported by experimental data to aid in research and drug development.
Executive Summary
Lansoprazole, a widely used proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase in parietal cells.[1] This guide compiles and compares key performance data, demonstrating lansoprazole's high specificity for its intended target. While exhibiting potent inhibition of the gastric proton pump, its activity against other ATPases, such as Na+/K+-ATPase and Ca2+-ATPase, is significantly lower, highlighting its targeted mechanism of action. Furthermore, this guide details the experimental protocols used to validate this specificity and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Performance Data
The following tables summarize the inhibitory potency of lansoprazole against its primary target, the gastric H+/K+-ATPase, and other potential off-target enzymes and channels.
| Target Enzyme | Test System | IC50 / Ki | Citation |
| Gastric H+/K+-ATPase | Isolated Canine Parietal Cells | IC50: 59 nM | [2] |
| Canine Gastric Microsomes | IC50: 2.1 µM | [2] | |
| Hog Gastric Vesicles | IC50: 5.5 µM | [3] | |
| Swelling-Dependent Cl- Channels | Fibroblasts | IC50: ~160 µM | [4] |
| CYP2C19 | Human Liver Microsomes | Ki: 0.4 - 1.5 µM | [5] |
| Na+/K+-ATPase | Frog Eggs (indirect) | Effect at ≥ 0.6 mM | [6] |
Note: A direct comparative study of lansoprazole's inhibitory effects on H+/K+-ATPase, Na+/K+-ATPase, and Ca2+-ATPase under identical experimental conditions was not identified in the reviewed literature. The data presented are from separate studies and should be interpreted with this consideration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Gastric Acid Secretion Signaling Pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lansoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Medication - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Lansoprazole vs. Pantoprazole in Preclinical Ulcer Healing
For researchers, scientists, and drug development professionals, understanding the nuanced differences between proton pump inhibitors (PPIs) is critical for advancing therapeutic strategies for gastric ulcers. This guide provides an in vivo comparison of the ulcer healing rates of two widely used PPIs, Lansoprazole and Pantoprazole, supported by experimental data and detailed methodologies.
Comparative Efficacy in Ulcer Healing: A Data-Driven Overview
Proton pump inhibitors are a cornerstone in the management of acid-related disorders, primarily through their potent inhibition of gastric acid secretion.[1] While both Lansoprazole and Pantoprazole belong to this class, preclinical studies suggest potential differences in their ulcer-healing capabilities, which may extend beyond simple acid suppression.
A key preclinical study directly compared the healing-promoting action of Pantoprazole, Lansoprazole, and Omeprazole on chronic duodenal ulcers induced by acetic acid in rats. The results indicated that Pantoprazole was more potent in promoting the healing of these ulcers when compared to Lansoprazole and Omeprazole.[2] Another study focusing on aspirin-induced gastric ulcers in albino rats compared Lansoprazole with Rabeprazole, demonstrating a dose-dependent ulcer healing effect for Lansoprazole.[3]
While direct comparative in vivo data for Lansoprazole and Pantoprazole in a single gastric ulcer model is limited in the readily available literature, the existing evidence from various preclinical models provides valuable insights into their relative potencies and mechanisms of action.
| Drug | Animal Model | Ulcer Induction | Key Findings | Reference |
| Pantoprazole | Rat | Acetic Acid-Induced Duodenal Ulcer | More potent in promoting ulcer healing compared to Lansoprazole and Omeprazole. ED50 for anti-ulcer effect: 0.4 mg/kg. | [2] |
| Lansoprazole | Rat | Acetic Acid-Induced Duodenal Ulcer | Effective in promoting ulcer healing, but less potent than Pantoprazole. ED50 for anti-ulcer effect: 1.3 mg/kg. | [2] |
| Lansoprazole | Albino Rat | Aspirin-Induced Gastric Ulcer | At 30 mg/kg, reduced ulcer percentage to 67% with an ulcer index of 3.2-3.4, compared to 100% ulceration in the control group. | [3] |
| Pantoprazole | Rat | Indomethacin-Induced Gastric Ulcer | Promoted ulcer healing more effectively than famotidine in indomethacin-treated animals, suggesting acid-independent mechanisms. | [4] |
Delving into the Mechanisms: Beyond Acid Suppression
The therapeutic effects of Lansoprazole and Pantoprazole in ulcer healing are not solely attributed to their acid-suppressing properties. Research indicates that these PPIs modulate various signaling pathways involved in mucosal defense and regeneration.
Lansoprazole has been shown to protect and heal gastric mucosa from NSAID-induced injury by inhibiting both mitochondrial and Fas-mediated cell death pathways.[5] Concurrently, it stimulates the expression of crucial prosurvival and growth factors, including proliferating cell nuclear antigen (PCNA), survivin, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF), which are vital for mucosal cell renewal.[5] Furthermore, Lansoprazole upregulates vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2) expression, promoting angiogenesis and tissue remodeling at the ulcer site.[6][7]
Similarly, Pantoprazole has demonstrated acid-independent effects on ulcer healing. Studies suggest that its efficacy in the presence of NSAIDs is linked to a reduction in tissue oxidation and apoptosis, highlighting its role in mitigating oxidative stress and promoting cell survival.[4]
Signaling pathways influenced by Lansoprazole and Pantoprazole in ulcer healing.
Experimental Protocols: A Guide for in Vivo Research
Reproducible and well-documented experimental protocols are fundamental to comparative drug efficacy studies. Below are detailed methodologies for two common in vivo models of gastric ulcer induction used in the evaluation of PPIs.
Acetic Acid-Induced Gastric Ulcer Model
This model is widely used to induce chronic gastric ulcers that closely resemble human ulcers in their healing process.
Experimental Workflow:
Workflow for acetic acid-induced gastric ulcer model.
Detailed Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. Animals are housed in standard laboratory conditions with free access to food and water and are acclimatized for at least one week before the experiment.
-
Ulcer Induction:
-
Animals are fasted for 24 hours with free access to water.
-
Under anesthesia (e.g., ketamine/xylazine), a midline laparotomy is performed to expose the stomach.
-
A solution of acetic acid (e.g., 50-100%) is applied to the serosal surface of the anterior stomach wall for a specific duration (e.g., 60 seconds) using a cylindrical mold or a cotton swab.
-
The stomach is then returned to the abdominal cavity, and the incision is sutured.
-
-
Drug Administration:
-
Lansoprazole and Pantoprazole are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily, starting from the day after ulcer induction, for a predetermined period (e.g., 7, 14, or 21 days).
-
A control group receives the vehicle only.
-
-
Evaluation of Ulcer Healing:
-
At the end of the treatment period, animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature, and the ulcerated area is measured using a planimeter or digital image analysis software.
-
The percentage of ulcer healing is calculated.
-
Gastric tissue samples from the ulcer margin can be collected for histological examination and molecular analysis (e.g., expression of growth factors, inflammatory markers).
-
NSAID-Induced Gastric Ulcer Model
This model is relevant for studying the gastroprotective and healing effects of drugs against ulcers caused by non-steroidal anti-inflammatory drugs.
Experimental Workflow:
Workflow for NSAID-induced gastric ulcer model.
Detailed Protocol:
-
Animal Model: Albino rats or other suitable rodent models are used.
-
Ulcer Induction:
-
Animals are fasted for 24 hours prior to the experiment.
-
A single oral dose of an NSAID, such as indomethacin (e.g., 20-30 mg/kg) or aspirin (e.g., 200 mg/kg), is administered to induce gastric lesions.
-
-
Drug Administration:
-
Lansoprazole or Pantoprazole is administered orally at various doses, typically 30-60 minutes before the NSAID administration for gastroprotection studies, or for a specified period after ulcer induction for healing studies.
-
A control group receives the vehicle, and another group receives only the NSAID.
-
-
Evaluation of Ulceration:
-
Animals are sacrificed a few hours (e.g., 4-6 hours) after NSAID administration.
-
The stomachs are removed, opened, and examined for the presence of ulcers or lesions in the glandular portion.
-
The severity of the ulcers is scored based on their number and size to calculate an ulcer index. The percentage of ulcer inhibition is then determined for the treated groups relative to the control group.
-
References
- 1. Progress with proton pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of pantoprazole, a novel H+/K+-ATPase inhibitor, on duodenal ulcerogenic and healing responses in rats: a comparative study with omeprazole and lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Ulcer Healing Property of Lansoprazole and Rabeprazole in Albino Rats [jmscr.igmpublication.org]
- 4. Effects of pantoprazole on ulcer healing delay associated with NSAID treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lansoprazole protects and heals gastric mucosa from non-steroidal anti-inflammatory drug (NSAID)-induced gastropathy by inhibiting mitochondrial as well as Fas-mediated death pathways with concurrent induction of mucosal cell renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of lansoprazole on the expression of VEGF and cellular proliferation in a rat model of acetic acid-induced gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Waning Efficacy of Lansoprazole-Based Triple Therapy for Antibiotic-Resistant H. pylori: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Helicobacter pylori eradication is undergoing a significant shift, driven by the escalating prevalence of antibiotic resistance. Standard lansoprazole-based triple therapy, once the cornerstone of treatment, is now failing to achieve acceptable cure rates in many regions worldwide. This guide provides a comprehensive comparison of lansoprazole-based triple therapy with alternative regimens, supported by experimental data, to inform future research and drug development in the fight against resistant H. pylori strains.
The Challenge of Resistance: A Blow to Standard Therapy
Standard triple therapy, typically comprising a proton pump inhibitor (PPI) like lansoprazole, clarithromycin, and amoxicillin or metronidazole, has seen its efficacy dramatically decline.[1][2][3] The primary driver of this decline is resistance to clarithromycin and metronidazole.[4] Clinical data starkly illustrates this problem: in patients with clarithromycin-sensitive strains, lansoprazole-based triple therapy can achieve eradication rates of over 80%, but this plummets to as low as 20% in the presence of clarithromycin resistance.[5] Similarly, metronidazole resistance significantly compromises the success of regimens containing it.[6][7] This has led to a consensus that standard triple therapy is no longer a suitable first-line empirical treatment in most areas with significant antibiotic resistance.[1]
Comparative Efficacy of Eradication Therapies
The following tables summarize the eradication rates of lansoprazole-based triple therapy in comparison to alternative regimens, particularly in the context of antibiotic-resistant H. pylori.
Table 1: Eradication Rates of Lansoprazole-Based Triple Therapy in Clarithromycin-Susceptible vs. Clarithromycin-Resistant H. pylori
| Study Reference | Therapy Regimen (1-week) | Eradication Rate (Clarithromycin-Susceptible) | Eradication Rate (Clarithromycin-Resistant) |
| Adamek et al. (1999)[5] | Lansoprazole, Amoxicillin, Clarithromycin | 83% | 20% |
| Wu et al. (2000)[6] | Lansoprazole, Amoxicillin, Clarithromycin | 89% (overall) | 0% (in patients who received clarithromycin) |
| Nishizawa et al. (2014)[8] | PPI, Amoxicillin, Clarithromycin | 86.7% | 25.0% |
Table 2: Comparison of Lansoprazole-Based Triple Therapy with Alternative First-Line and Rescue Therapies
| Therapy Type | Regimen | Eradication Rate (Intention-to-Treat) | Notes |
| Lansoprazole Triple Therapy | Lansoprazole + Amoxicillin + Clarithromycin (LAC) | 68.3% - 77%[5][9] | Efficacy highly dependent on local clarithromycin resistance rates. |
| Bismuth Quadruple Therapy | PPI + Bismuth + Metronidazole + Tetracycline (BMT) | 81% - 90%+[10][11] | Recommended as a first-line option in areas with high clarithromycin resistance.[4] Effective against metronidazole-resistant strains with extended duration.[12] |
| Non-Bismuth Quadruple (Concomitant) Therapy | Lansoprazole + Amoxicillin + Clarithromycin + Metronidazole (LACM) | 90.1% - 94.9%[9][13] | Superior to standard triple therapy.[9] |
| Vonoprazan-Based Triple Therapy | Vonoprazan + Amoxicillin + Clarithromycin (VAC) | 84.7% (in non-resistant strains)[12] | Significantly more effective than lansoprazole-based triple therapy in clarithromycin-resistant strains (65.8% vs. 31.9%).[12] |
| Levofloxacin-Based Rescue Therapy | Levofloxacin + Amoxicillin + PPI | ~85%[14] | Used as a second-line or rescue therapy after initial treatment failure.[15] |
Experimental Protocols: A Closer Look at the Methodology
The data presented is derived from clinical trials with specific methodologies for diagnosis, treatment, and confirmation of eradication.
Diagnosis of H. pylori Infection
Initial diagnosis in the cited studies typically involves invasive methods to obtain gastric biopsy specimens during an upper gastrointestinal endoscopy.[16] The presence of H. pylori is then confirmed using one or more of the following tests:
-
Histology: Microscopic examination of biopsy samples to visualize the bacteria.
-
Culture: Growing H. pylori from biopsy specimens on a specific medium. This is essential for subsequent antibiotic susceptibility testing.[16]
-
Rapid Urease Test (RUT): Detects the urease enzyme produced by H. pylori in a biopsy sample, providing a quick presumptive diagnosis.[17]
Antibiotic Susceptibility Testing (AST)
Determining the antibiotic susceptibility of H. pylori isolates is crucial for guiding therapy and is a key predictor of treatment success.[18] The primary methods used are:
-
E-test: A gradient diffusion method that determines the minimum inhibitory concentration (MIC) of an antibiotic.[5][6][19]
-
Agar Dilution: Considered a reference method for AST, where the bacteria are inoculated on agar plates containing serial dilutions of an antibiotic.[19][20][21]
-
Molecular Testing: PCR-based assays can detect specific mutations associated with resistance, particularly for clarithromycin, directly from biopsy or even stool samples.[18][19]
Treatment Regimens and Eradication Confirmation
Patients are typically randomized to receive different treatment regimens for a specified duration, often 7 to 14 days.[17][22] Adherence to the treatment protocol is monitored. Confirmation of H. pylori eradication is performed at least four weeks after the completion of therapy to avoid false-negative results.[17] The most common methods for confirming eradication are non-invasive:
-
¹³C-Urea Breath Test (UBT): A highly sensitive and specific test that detects active H. pylori infection.[5][6]
-
Stool Antigen Test: Detects H. pylori antigens in a stool sample.[18]
Visualizing the Path to Eradication: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for managing H. pylori infection and the logical relationship between resistance and treatment outcomes.
Caption: Experimental workflow for H. pylori management.
Caption: Treatment decision logic for H. pylori infection.
Conclusion and Future Directions
The available evidence strongly indicates that the utility of lansoprazole-based triple therapy as a first-line empirical treatment for H. pylori is severely limited in the era of widespread antibiotic resistance. For researchers and drug development professionals, the focus must shift towards novel strategies that can overcome these challenges.
Key takeaways include:
-
Prioritize Susceptibility Testing: The development of rapid, accurate, and cost-effective molecular diagnostic tools for resistance testing should be a high priority to enable tailored, personalized treatment approaches.[1][4]
-
Advance Alternative Therapies: Further research into optimizing bismuth-based quadruple therapies and exploring the full potential of potassium-competitive acid blockers (P-CABs) like vonoprazan is critical. Vonoprazan's ability to achieve high eradication rates even in clarithromycin-resistant strains makes it a particularly promising avenue for development.[12][23][24]
-
Explore Novel Antimicrobials: The pipeline for new antibiotics effective against H. pylori needs to be reinvigorated. Rifabutin-based regimens have shown promise as a rescue therapy and could be explored further for first-line use.[1]
By embracing these research and development directions, the scientific community can develop more robust and reliable strategies to combat antibiotic-resistant H. pylori and improve patient outcomes globally.
References
- 1. Best Helicobacter pylori Eradication Strategy in the Era of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard triple therapy may no longer be best for H. pylori eradication treatment | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 3. the-hospitalist.org [the-hospitalist.org]
- 4. The challenge of Helicobacter pylori resistance to antibiotics: the comeback of bismuth-based quadruple therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of clarithromycin resistance on the effectiveness of a regimen for Helicobacter pylori: a prospective study of 1-week lansoprazole, amoxycillin and clarithromycin in active peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Helicobacter pylori antimicrobial resistance on the outcome of 1-week lansoprazole-based triple therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary and acquired Helicobacter pylori resistance to clarithromycin, metronidazole, and amoxicillin--influence on treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in 12-Year First-Line Eradication Rate of Helicobacter pylori Based on Triple Therapy with Proton Pump Inhibitor, Amoxicillin and Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-bismuth quadruple therapy for first-line Helicobacter pylori eradication: A randomized study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Efficacy of Triple Versus Quadruple Therapy for the Eradication of Helicobacter pylori Infection in Asian Adults—A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Update on triple therapy for eradication of Helicobacter pylori: current status of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Levofloxacin, Metronidazole, and Lansoprazole Triple Therapy Compared to Quadruple Therapy as a Second-Line Treatment of Helicobacter pylori Infection in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Helicobacter pylori Detection and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triple therapy with lansoprazole, clarithromycin, and amoxicillin for the cure of Helicobacter pylori infection: a short report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. Helicobacter pylori Infection Treatment: Helicobacter pylori Infection Treatment [emedicine.medscape.com]
- 23. Efficacy of Vonoprazan for Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Effects of Lansoprazole and Other Benzimidazoles
This guide provides a comprehensive comparison of the antioxidant properties of lansoprazole and other commercially available benzimidazole-based proton pump inhibitors (PPIs), including omeprazole, esomeprazole, pantoprazole, and rabeprazole. While primarily known for their potent inhibition of gastric acid secretion, emerging research highlights their secondary role as antioxidant agents. This analysis is intended for researchers, scientists, and drug development professionals interested in the multifaceted pharmacological profiles of these widely used drugs.
Mechanisms of Antioxidant Action
Benzimidazole derivatives, particularly PPIs, exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: These compounds can directly neutralize harmful reactive oxygen species (ROS). The chemical structure of PPIs, featuring electron-donating groups on the benzimidazole and pyridine rings, allows them to donate electrons to stabilize free radicals.[1]
-
Induction of Endogenous Antioxidant Systems: Lansoprazole, in particular, has been shown to upregulate the body's own defense mechanisms against oxidative stress. It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant gene expression.[2][3] This leads to the increased production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1, and glutathione S-transferases.[2][4] This action is independent of its acid-suppression effects and is mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[2][3]
Quantitative Data Comparison: In Vitro Antioxidant Activity
The most direct comparison of antioxidant potential comes from in vitro free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate this activity. The table below summarizes the 50% inhibitory concentrations (IC50) and the Ascorbic Acid Equivalent Antioxidant Capacity (AEAC) for five common PPIs. Lower IC50 values indicate higher antioxidant potency.
| Compound | IC50 (µg/mL)[5][6] | Ascorbic Acid Equivalents (mg AA/100 g)[5][6] |
| Omeprazole | 18.7 ± 5.7 | 83,772 ± 11,887 |
| Esomeprazole | 18.7 ± 5.7 | 81,732 ± 8,523 |
| Rabeprazole | 40.7 ± 7.2 | 37,876 ± 8,816 |
| Pantoprazole | 49.0 ± 9.4 | 32,222 ± 10,377 |
| Lansoprazole | 49.3 ± 3.1 | 30,458 ± 3,884 |
Data presented as mean ± standard deviation.
Based on this direct scavenging assay, omeprazole and its S-isomer, esomeprazole, demonstrate the highest antioxidant activity, being significantly more potent than lansoprazole, pantoprazole, and rabeprazole.[5][6]
Supporting In Vitro and In Vivo Experimental Data
Beyond direct radical scavenging, studies have demonstrated lansoprazole's protective effects in various models of oxidative stress:
-
Lipid Peroxidation: In animal models of gastric injury, pretreatment with lansoprazole led to a significant decrease in malondialdehyde (MDA), a key marker of lipid peroxidation, in both gastric and hepatic tissues.[7][8]
-
Antioxidant Enzyme Activity: The same studies showed that lansoprazole administration increased the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione (GSH).[7]
-
LDL Oxidation: Lansoprazole has been shown to concentration-dependently reduce the copper-induced oxidation of human low-density lipoproteins (LDLs) in vitro.[9][10]
-
Cellular Protection: In cultured rat hepatic cells, lansoprazole provided a cytoprotective effect against cisplatin-induced cytotoxicity, an effect that was abolished when the Nrf2 gene was silenced.[2][3]
Visualizing Mechanisms and Workflows
To better illustrate the complex interactions and processes involved, the following diagrams have been generated using Graphviz.
Caption: Lansoprazole-induced Nrf2 antioxidant response pathway.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Relative antioxidant potency of benzimidazole PPIs.
Experimental Protocols
DPPH (α,α-diphenyl-β-picrylhydrazyl) Radical Scavenging Assay
This protocol is based on methodologies described in comparative studies.[5][6]
-
Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should have a deep violet color.
-
Stock solutions of the test compounds (lansoprazole, omeprazole, etc.) and a standard antioxidant (like ascorbic acid) are prepared in the same solvent.
-
-
Assay Procedure:
-
In a series of test tubes or a 96-well plate, serial dilutions of the test compounds and the standard are prepared.
-
A fixed volume of the DPPH solution is added to each dilution. A control sample containing only the solvent and DPPH is also prepared.
-
The mixtures are shaken and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
The absorbance of each solution is measured at 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant is observed as a color change from violet to yellow.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
In Vivo Gastric Injury Model
This protocol is a generalized representation of the methods used to evaluate lansoprazole's in vivo antioxidant effects.[7]
-
Animal Model: Male Wistar rats are typically used. Animals are divided into groups: a control group, an injury-induction group (e.g., receiving ethanol-HCl), and pretreatment groups receiving different doses of lansoprazole prior to injury induction.
-
Drug Administration: Lansoprazole is administered orally for a set number of days (e.g., eight days) before the induction of gastric injury.
-
Injury Induction: Gastric injury is induced by oral administration of a damaging agent, such as an ethanol-HCl mixture.
-
Sample Collection and Analysis: After a specified time, animals are euthanized, and gastric mucosal and liver tissues are collected.
-
Biochemical Analysis: The tissue homogenates are analyzed for:
-
Lipid Peroxidation: Measured by quantifying Thiobarbituric Acid Reactive Substances (TBARS), which yields malondialdehyde (MDA) levels.
-
Antioxidant Enzyme Activity: Spectrophotometric assays are used to determine the activity of SOD, catalase, glutathione reductase, and GST.
-
Reduced Glutathione (GSH): Levels of this key non-enzymatic antioxidant are measured.
-
Conclusion
The available experimental data indicates that all tested benzimidazole PPIs possess antioxidant properties. However, a clear distinction exists in their potency.
-
Omeprazole and Esomeprazole are the most potent direct free-radical scavengers among the common PPIs, exhibiting significantly lower IC50 values in the DPPH assay.[5][6]
-
Lansoprazole , while showing more moderate direct scavenging activity, demonstrates a distinct and significant mechanism of action by inducing the Nrf2-mediated endogenous antioxidant defense system.[2][3] This cellular-level protection against oxidative injury has been confirmed in both in vitro and in vivo models.[7][9]
For researchers in drug development, these findings suggest that the antioxidant capacity of PPIs may contribute to their overall therapeutic effects in gastrointestinal protection. While omeprazole and esomeprazole excel in direct chemical antioxidant reactions, lansoprazole's ability to bolster the cell's own defense mechanisms presents a different and potentially valuable therapeutic dimension. Further research is warranted to elucidate how these distinct antioxidant profiles translate to clinical outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Antioxidant Effects of the Proton Pump-Inhibiting Drugs Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Role of oxidative stress in lansoprazole-mediated gastric and hepatic protection in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lansoprazole Demonstrates Superior Protection Against Indomethacin-Induced Enteritis in Preclinical Models
A comprehensive analysis of preclinical data highlights the protective mechanisms of lansoprazole in mitigating small intestinal injury caused by indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). These findings, derived from multiple independent studies, position lansoprazole as a promising agent for reducing the gastrointestinal side effects associated with NSAID therapy. This guide provides a comparative overview of lansoprazole's efficacy against other compounds and details the experimental evidence supporting its protective role.
Indomethacin is known to induce significant damage to the small intestine, characterized by hemorrhagic lesions, inflammation, and oxidative stress. Lansoprazole, a proton pump inhibitor (PPI), has been shown to counteract these effects through mechanisms that extend beyond its acid-suppressing properties. Experimental data indicates that lansoprazole's protective action is linked to its anti-inflammatory and anti-oxidative capabilities.
Comparative Efficacy of Lansoprazole
Studies comparing lansoprazole with other PPIs, such as omeprazole, have revealed notable differences in their protective effects against indomethacin-induced enteritis. While both are effective in reducing gastric acid, lansoprazole has demonstrated superior efficacy in preventing small intestinal damage. This suggests that lansoprazole possesses unique cytoprotective properties. In some studies, lansoprazole's protective effects were found to be comparable or even superior to other experimental treatments.
| Treatment Group | Lesion Score (mm²) | MPO Activity (U/g tissue) | TBARS (nmol/g tissue) | CINC-1 (pg/mg protein) | iNOS mRNA Expression | HO-1 Protein Level |
| Control | - | - | - | - | - | - |
| Indomethacin | Severe hemorrhagic lesions | Significantly increased | Significantly increased | Significantly increased | Upregulated | - |
| Indomethacin + Lansoprazole (5 mg/kg) | Dose-dependently prevented | Significantly suppressed | Significantly suppressed | Significantly suppressed | Suppressed | Significantly increased |
| Indomethacin + Lansoprazole (30-100 mg/kg) | Dose-dependently reduced | Suppressed | - | - | Suppressed | Significantly increased |
| Indomethacin + Omeprazole (30-100 mg/kg) | No effect | No effect | - | - | - | No significant increase |
| Indomethacin + Revaprazan (30 mg/kg) | Apparent reduction (~50%) | - | - | - | - | - |
| Indomethacin-Phosphatidylcholine (10 mg/kg) | Markedly fewer lesions (>80% reduction) | - | - | - | - | - |
MPO: Myeloperoxidase, TBARS: Thiobarbituric acid-reactive substances, CINC-1: Cytokine-induced neutrophil chemoattractant-1, iNOS: Inducible nitric oxide synthase, HO-1: Heme oxygenase-1. Data compiled from multiple sources[1][2][3][4][5].
Experimental Protocols
The validation of lansoprazole's protective effects has been established through standardized preclinical models of indomethacin-induced enteritis.
Animal Model: Male Wistar or Sprague-Dawley rats are typically used[1][3][4].
Induction of Enteritis: A single subcutaneous or oral administration of indomethacin (typically 10 mg/kg) is used to induce small intestinal lesions[1][2][6]. The intestinal mucosa is then examined 24 hours later[1][2].
Treatment Administration: Lansoprazole is administered either subcutaneously or orally at varying doses (e.g., 1-5 mg/kg or 30-100 mg/kg) shortly after or before the indomethacin injection[1][2][6].
Assessment of Intestinal Damage:
-
Macroscopic Evaluation: The area of visible hemorrhagic lesions in the jejunum and ileum is measured and expressed as a lesion score[1][6].
-
Biochemical Assays:
-
Oxidative Stress Markers: Levels of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, are quantified in the intestinal tissue[1][6].
-
Inflammatory Mediators: The content of cytokine-induced neutrophil chemoattractant-1 (CINC-1) and the expression of inducible nitric oxide synthase (iNOS) mRNA are measured to assess the inflammatory response[1][2].
-
Protein Expression: The levels of protective enzymes like heme oxygenase-1 (HO-1) are determined[2].
Visualizing the Protective Mechanisms
The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved in lansoprazole's protective effects.
The protective mechanism of lansoprazole against indomethacin-induced enteritis is multifaceted. It involves the upregulation of the protective enzyme heme oxygenase-1 (HO-1) and the subsequent inhibition of the pro-inflammatory enzyme inducible nitric oxide synthase (iNOS). This leads to a reduction in oxidative stress and inflammation.
Conclusion
The available experimental data strongly supports the protective effects of lansoprazole against indomethacin-induced enteritis. Its ability to mitigate intestinal damage appears to stem from its anti-inflammatory and anti-oxidative properties, which are at least partly mediated by the induction of heme oxygenase-1. These findings underscore the potential of lansoprazole as an effective co-therapy to prevent the intestinal complications associated with NSAID use. Further research is warranted to fully elucidate the molecular mechanisms and to translate these preclinical findings into clinical practice.
References
- 1. Lansoprazole, a proton pump inhibitor, reduces the severity of indomethacin-induced rat enteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevention by lansoprazole, a proton pump inhibitor, of indomethacin -induced small intestinal ulceration in rats through induction of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of proton pump inhibitors against indomethacin-induced lesions in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo protection against indomethacin-induced small intestinal injury by proton pump inhibitors, acid pump antagonists or indomethacin-phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Leminoprazole
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like leminoprazole is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ecosystems. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in general principles of pharmaceutical waste management.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment to prevent accidental exposure.
Required PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile or latex).[2]
-
Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1]
Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid breathing any dust, vapors, or mist.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
II. This compound Waste Classification
Based on the safety data sheets (SDS) of structurally similar proton pump inhibitors like lansoprazole, this compound should be handled as a hazardous substance.[1][3][4] Pharmaceutical waste is generally categorized as either hazardous or non-hazardous by regulatory bodies such as the Environmental Protection Agency (EPA).[5]
Key Characteristics of Hazardous Pharmaceutical Waste:
Given these potential hazards, this compound waste must be segregated from general laboratory trash and managed according to hazardous waste protocols.
III. Step-by-Step Disposal Protocol
The following procedure outlines the approved method for disposing of this compound waste in a laboratory or research setting.
-
Segregation:
-
Collect all this compound waste, including expired or unused product, contaminated lab materials (e.g., gloves, weigh boats, pipette tips), and empty stock containers, in a designated hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and should specify "this compound."
-
-
Container Management:
-
Use a container that is compatible with the chemical, in good condition, and has a secure, tight-fitting lid.
-
Keep the container closed at all times except when adding waste.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.[4]
-
The storage area should be well-ventilated.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management contractor.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. Flushing pharmaceuticals, particularly those classified as hazardous, is prohibited by regulations like the EPA's Subpart P.[6][7]
-
-
Documentation:
-
Maintain accurate records of the accumulated hazardous waste, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
-
IV. Regulatory Framework and Disposal Options
The disposal of pharmaceutical waste is governed by several federal and state agencies. Understanding these regulations is crucial for maintaining compliance.
| Regulatory Body | Role in Pharmaceutical Waste Disposal | Recommended Disposal Method for this compound |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] | Incineration at a permitted hazardous waste treatment facility.[5][6] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances.[8] | While this compound is not a controlled substance, the DEA's guidelines for non-controlled substances often involve a reverse distributor or on-site destruction.[7] |
| State and Local Regulations | May have more stringent requirements for pharmaceutical waste disposal. | Always consult your institution's Environmental Health and Safety (EHS) department for specific local guidelines. |
V. Environmental Considerations
Proton pump inhibitors (PPIs) and their metabolites have been shown to persist in aquatic environments, potentially posing risks to ecosystems.[9][10] Improper disposal, such as flushing, can lead to the contamination of water sources, as wastewater treatment plants are often not equipped to remove these compounds effectively.[11][12][13] Adhering to proper disposal protocols is a critical step in minimizing the environmental footprint of pharmaceutical research and development.[10]
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical flow for handling and disposing of this compound in a research environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Analysis, occurrence, fate and risks of proton pump inhibitors, their metabolites and transformation products in aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. epa.gov [epa.gov]
- 12. A classification of drugs based on their environmental impact - Géoblog [wp.unil.ch]
- 13. wp.unil.ch [wp.unil.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Leminoprazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Leminoprazole, a compound requiring careful management. Following these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE based on the potential for exposure.
| Exposure Level | Required PPE | Additional Precautions |
| Low | Single pair of chemotherapy-tested gloves, disposable gown. | For tasks with no potential for splashing or aerosol generation. |
| Moderate | Double pair of chemotherapy-tested gloves, disposable gown, eye protection (safety glasses with side shields). | For tasks with a moderate risk of splashing or aerosol generation. |
| High | Double pair of chemotherapy-tested gloves, a protective disposable gown made of lint-free, low-permeability fabric, eye and face protection (face shield and splash goggles).[1] | For tasks with a high risk of splashing, such as compounding or handling large quantities. |
It is imperative to wash hands thoroughly before donning and after removing gloves.[1][2] Contaminated gloves or clothing must be changed immediately.[1]
Engineering Controls and Work Practices
To further mitigate exposure risks, specific engineering controls and work practices should be implemented:
-
Ventilation: Ensure adequate ventilation to control airborne exposure.[3][4] All procedures that may generate dust or aerosols should be performed in a chemical fume hood or other ventilated enclosure.
-
Restricted Access: Preparation of this compound should occur in a restricted area with clear signage to prevent unauthorized entry.[2]
-
Prohibited Activities: To prevent accidental ingestion, do not eat, drink, or apply cosmetics in areas where this compound is handled.[2][4]
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Don the appropriate high-exposure level PPE.
-
Cover the spill with absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with an appropriate deactivating agent, followed by soap and water.
-
-
Disposal: All disposable PPE, contaminated materials, and unused this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Needles and syringes must be placed in a sharps container without being crushed, clipped, or capped.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
First Aid Measures
In case of accidental exposure, follow these first aid guidelines immediately:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][3][4] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
